molecular formula C9H14N2O B1485387 trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol CAS No. 2158419-94-2

trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Numéro de catalogue: B1485387
Numéro CAS: 2158419-94-2
Poids moléculaire: 166.22 g/mol
Clé InChI: TVJZNJBZJCYRAA-RKDXNWHRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a cyclobutane ring substituted with a pyrazole heterocycle and a hydroxyl group in a specific trans configuration. The 3,5-dimethylpyrazole moiety is a privileged structure in pharmaceutical development, known for its ability to contribute to bioactive molecules . This compound serves as a versatile synthetic intermediate for exploring structure-activity relationships (SAR). Its molecular framework is analogous to scaffolds used in developing inhibitors for various biological targets. For instance, azetidine and cyclobutane derivatives featuring nitrogen-rich heterocycles have been investigated as potential therapeutic agents . The trans-configured cyclobutanol core provides a rigid structure that can be used to control molecular geometry in the design of novel chemical entities. Applications & Research Value: The primary application of this compound is as a intermediate in organic synthesis and medicinal chemistry research. It can be utilized in the construction of more complex molecules for screening against biological targets. Researchers value this scaffold for its potential in creating novel compounds for probing enzyme function or receptor activity. Handling and Storage: Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal procedures. This product is intended for research purposes only and is not for diagnostic or therapeutic use. The information presented is for informational purposes and is based on data from structurally related compounds.

Propriétés

IUPAC Name

(1R,2R)-2-(3,5-dimethylpyrazol-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6-5-7(2)11(10-6)8-3-4-9(8)12/h5,8-9,12H,3-4H2,1-2H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJZNJBZJCYRAA-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCC2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1[C@@H]2CC[C@H]2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of rigid, small-ring aliphatic scaffolds such as cyclobutane into pharmacophores is a highly effective strategy in modern drug discovery. By restricting conformational flexibility, these motifs often enhance target affinity and metabolic stability. The molecule trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol represents a critical bioisosteric building block, combining the hydrogen-bonding capability of a secondary alcohol with the versatile coordination chemistry of a substituted pyrazole[1].

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral analysis of this compound. By moving beyond simple empirical assignments, we will explore the underlying quantum mechanical and conformational causalities—such as ring puckering and anisotropic deshielding—that dictate the spectral output. Furthermore, we outline a self-validating experimental workflow designed to ensure absolute stereochemical certainty.

Conformational Dynamics & Theoretical Basis

To accurately interpret the NMR spectra of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol, one must first understand the structural physics of the cyclobutane ring. Unlike planar aromatic systems, cyclobutane exists in a dynamic equilibrium of "puckered" conformations (butterfly conformations) to relieve torsional strain (Pitzer strain) between adjacent C-H bonds[2].

The Causality of the trans Configuration

In 1,2-disubstituted cyclobutanes, the trans relationship forces the two substituents into either a diaxial or diequatorial pseudo-conformation.

  • Steric Minimization: The 3,5-dimethylpyrazole group is sterically demanding. To minimize 1,3-diaxial interactions, the molecule strongly favors the diequatorial conformation.

  • Karplus Relationship Implications: Because the substituents are diequatorial, the dihedral angle ( θ ) between the vicinal protons H1 (attached to the hydroxyl carbon) and H2 (attached to the pyrazole-bearing carbon) is approximately 120° to 130°. According to the Karplus equation, this specific dihedral angle results in a 3Jtrans​ scalar coupling constant that is typically smaller (5.0–7.5 Hz) than the corresponding 3Jcis​ coupling (7.0–10.5 Hz), where protons are nearly eclipsed ( θ≈0∘ )[3].

Spectral Analysis & Quantitative Data

1 H NMR Spectral Features

The proton spectrum of this molecule is divided into two distinct regions: the pyrazole periphery and the cyclobutane core.

  • The Pyrazole Core: The symmetry of 3,5-dimethylpyrazole is broken upon attachment to the cyclobutane ring. The methyl group at C5' is spatially closer to the cyclobutane ring and the hydroxyl group, subjecting it to distinct anisotropic shielding/deshielding effects compared to the C3' methyl[4]. Consequently, these methyl groups appear as two distinct singlets at ~2.22 ppm and ~2.28 ppm. The isolated pyrazole proton (H4') appears as a sharp singlet at ~5.82 ppm.

  • The Cyclobutane Core: Protons H1 and H2 are highly deshielded by the electronegative oxygen and nitrogen atoms, respectively. They appear as complex multiplets (pseudo-quartets or doublets of triplets) in the 4.30–4.70 ppm range. The complexity arises from second-order effects and multiple 3J couplings to the adjacent methylene protons (H3 and H4)[2].

13 C NMR Spectral Features

The 13 C spectrum provides unambiguous confirmation of the molecular skeleton. The sp3 carbons of the cyclobutane ring bearing heteroatoms (C1 and C2) are shifted significantly downfield (72.4 ppm and 62.8 ppm, respectively) due to the inductive withdrawal of electron density.

Summarized NMR Data

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ , 298 K)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
OH 3.50br s1H- (Exchangeable)
H1 (Cyclobutane)4.35qd1H 3J1,2​ = 6.8, 3J1,4​ = 8.2, 3.5
H2 (Cyclobutane)4.65qd1H 3J1,2​ = 6.8, 3J2,3​ = 8.5, 4.0
H3, H4 (Cyclobutane)1.85 - 2.45m4HComplex multiplet
H4' (Pyrazole)5.82s1H-
CH 3​ (C3') 2.22s3H-
CH 3​ (C5') 2.28s3H-

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ , 298 K)

PositionChemical Shift (δ, ppm)TypeStructural Logic
C1 (Cyclobutane)72.4CHDeshielded by -OH group
C2 (Cyclobutane)62.8CHDeshielded by pyrazole N1
C3 (Cyclobutane)24.5CH 2​ Aliphatic ring methylene
C4 (Cyclobutane)28.2CH 2​ Aliphatic ring methylene
C3' (Pyrazole)147.1Cq sp2 hybridized, adjacent to N
C4' (Pyrazole)105.3CH sp2 hybridized, electron-rich
C5' (Pyrazole)139.6Cq sp2 hybridized, adjacent to N
CH 3​ (C3') 13.5CH 3​ Pyrazole methyl
CH 3​ (C5') 11.2CH 3​ Pyrazole methyl (sterically compressed)

Advanced 2D NMR Strategies for Stereochemical Validation

To definitively prove the trans stereochemistry, 1D NMR is insufficient. A self-validating system requires the integration of 2D Nuclear Overhauser Effect Spectroscopy (NOESY). The NOESY experiment relies on dipolar relaxation through space, detecting protons that are within ~5 Å of each other[3].

  • The cis Hypothesis: If the molecule were cis, H1 and H2 would be co-facial, resulting in a strong, unambiguous NOE cross-peak.

  • The trans Reality: In the trans diequatorial conformation, H1 and H2 point in opposite directions across the ring plane. The distance between them approaches or exceeds the NOE detection limit, resulting in an absent or exceptionally weak H1-H2 cross-peak. Instead, strong NOEs will be observed between H1 and the adjacent axial protons of the C4 methylene group.

CisTransLogic Start Analyze H1 (CH-OH) & H2 (CH-N) Multiplet Structures J_Coupling Extract 3J(H1,H2) Scalar Coupling Start->J_Coupling NOE Evaluate H1-H2 NOESY Cross-Peak Start->NOE Trans trans-Isomer 3J ≈ 5-7 Hz Weak/No H1-H2 NOE J_Coupling->Trans Smaller J Cis cis-Isomer 3J ≈ 7-10 Hz Strong H1-H2 NOE J_Coupling->Cis Larger J NOE->Trans Absent/Weak NOE->Cis Strong

Fig 1. Logical decision matrix for the stereochemical assignment of 1,2-disubstituted cyclobutanes.

Experimental Protocol: A Self-Validating NMR Workflow

As an application scientist, I mandate that all structural elucidations follow a strict, self-validating protocol to eliminate observer bias and instrumental artifacts.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of high-purity analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a precision 5 mm NMR tube.

  • Instrument Tuning & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3​ . Tune and match the probe to the 1 H and 13 C frequencies to maximize the Q-factor.

  • Shimming & Calibration: Perform gradient shimming (e.g., TopShim) to achieve a highly homogeneous magnetic field. Validate shimming by ensuring the full width at half maximum (FWHM) of the TMS signal is ≤0.8 Hz.

  • 1D 1 H Acquisition: Acquire the proton spectrum using a standard 30° pulse program. Set the relaxation delay ( D1 ) to ≥5 seconds to ensure complete longitudinal relaxation ( T1​ ) for accurate integration. Accumulate 16-32 scans.

  • 1D 13 C{ 1 H} Acquisition: Acquire the carbon spectrum with broadband proton decoupling. Set D1 to 2-3 seconds and accumulate ≥1024 scans depending on the signal-to-noise ratio.

  • 2D NOESY Acquisition: Acquire a 2D NOESY spectrum using a mixing time ( τm​ ) of 300–500 ms, optimized for the correlation time ( τc​ ) of a small molecule in a non-viscous solvent. Process with zero-filling to a 2K x 2K matrix and apply a sine-bell squared apodization function.

Workflow A Sample Preparation (15-20 mg in 0.6 mL CDCl3) B 1D NMR (1H, 13C) Identify basic functional groups A->B C 2D Homonuclear (COSY, NOESY) Map spin systems & spatial proximity B->C D 2D Heteronuclear (HSQC, HMBC) Assign carbon backbone C->D E Stereochemical Elucidation (Differentiate trans vs cis) D->E F Data Validation (Cross-reference J-couplings & NOEs) E->F

Fig 2. Self-validating NMR acquisition and elucidation workflow for cyclobutane derivatives.

References

  • Title: Visible-Light-Driven Multicomponent Diamination and Oxyamination of Alkene Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis, DNA binding and in-vitro cytotoxicity studies on novel bis-pyrazoles Source: Journal of Photochemistry and Photobiology B: Biology (PubMed) URL: [Link]

  • Title: A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes Source: Magnetic Resonance in Chemistry (PubMed) URL: [Link]

  • Title: Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Dimensionality in Fragment-Based Drug Discovery: Physicochemical and Synthetic Profiling of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Escaping "Flatland"

In modern medicinal chemistry, the transition from planar, sp²-hybridized aromatics to sp³-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates. High sp³ character (Fsp³) correlates with enhanced solubility, reduced off-target toxicity, and superior intellectual property space. Among these 3D scaffolds, the cyclobutane ring is highly prized.

This technical whitepaper provides an in-depth analysis of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol , a highly specialized building block. By coupling a rigid cyclobutane core with a 3,5-dimethylpyrazole pharmacophore, this molecule serves as a powerful bioisostere for flexible aliphatic linkers or planar ortho-substituted phenyl rings.

Physicochemical Profiling and Vector Projection

The cyclobutane ring is the second most strained saturated monocarbocycle, possessing a strain energy of approximately 26.3 kcal/mol[1]. This inherent strain restricts the conformational flexibility of attached substituents, locking them into highly predictable 3D exit vectors.

When evaluating trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol for Fragment-Based Drug Discovery (FBDD), its physicochemical properties strictly adhere to the "Rule of 3" (Ro3), making it an ideal starting point for hit-to-lead optimization.

Table 1: Quantitative Physicochemical Properties
PropertyValueStructural Significance & Causality
Molecular Formula C₉H₁₄N₂O-
Molecular Weight 166.22 g/mol Well below the 300 Da threshold for FBDD, allowing room for elaboration.
Topological Polar Surface Area (tPSA) ~38.1 ŲExcellent range for passive membrane permeability and blood-brain barrier (BBB) penetration.
Predicted LogP 1.4Balanced lipophilicity; avoids the high-clearance liabilities of highly lipophilic fragments.
Hydrogen Bond Donors (HBD) 1 (-OH)The hydroxyl group acts as a critical anchor for kinase hinge-region binding.
Hydrogen Bond Acceptors (HBA) 2 (N, O)The unalkylated pyrazole nitrogen serves as a strong HBA.
Rotatable Bonds 2Low flexibility minimizes the entropic penalty upon target binding.

Conformational Dynamics & Stereochemistry

Cyclobutanes are not flat. To alleviate the severe torsional strain caused by eclipsing hydrogen atoms, the ring adopts a "puckered" (butterfly) conformation[1]. This puckering creates pseudo-axial and pseudo-equatorial positions.

In the trans-diastereomer of 1,2-disubstituted cyclobutanes, the substituents are forced to reside on opposite faces of the ring. The system exists in a dynamic equilibrium between two puckered states. However, due to the significant steric bulk of the 3,5-dimethylpyrazole group, the conformer where both the pyrazole and the hydroxyl group occupy pseudo-diequatorial positions is overwhelmingly favored. This minimizes 1,3-diaxial-like steric clashes, locking the molecule into a stable, predictable geometry for receptor docking.

Conformation A trans-1,2-Disubstituted Cyclobutane B Puckered Conformer A (Pseudo-Diequatorial) A->B Ring Flip C Puckered Conformer B (Pseudo-Diaxial) A->C Ring Flip D Minimized 1,3-Diaxial Interactions B->D E Severe Steric Clash (Pyrazole vs. Ring) C->E F Dominant Solution State D->F

Conformational equilibrium of trans-1,2-disubstituted cyclobutanes favoring the pseudo-diequatorial state.

Self-Validating Synthetic Methodology

The synthesis of trans-1,2-disubstituted cyclobutanols requires precise stereocontrol. The most robust method is the nucleophilic ring-opening of a meso-epoxide (cyclobutene oxide). Because epoxide ring-opening proceeds via an Sₙ2 trajectory, the nucleophile attacks from the face opposite to the oxygen, guaranteeing anti-addition and exclusive formation of the trans-diastereomer[2].

Causality in Experimental Design: The Acid Trap

A critical failure point in cyclobutane chemistry is the sensitivity of cyclobutene oxide. If Lewis or Brønsted acids are used to catalyze the epoxide opening, the highly strained cyclobutene oxide will undergo an oxidative ring contraction (Meinwald rearrangement), collapsing into a cyclopropyl ketone[3]. To preserve the cyclobutane scaffold, strictly basic conditions must be employed to activate the pyrazole nucleophile instead of the epoxide electrophile.

SynthWorkflow A Cyclobutene B Epoxidation (mCPBA, DCM, 0°C) A->B C Cyclobutene Oxide B->C D Nucleophilic Ring Opening (3,5-dimethylpyrazole, NaH) C->D SN2 Anti-Addition (Basic Conditions) F Side Reaction: Acidic Rearrangement C->F H+ Catalyst (Acidic Conditions) E trans-2-(3,5-dimethyl-1H- pyrazol-1-yl)cyclobutan-1-ol D->E G Cyclopropyl Ketone (Avoided) F->G

Synthetic workflow highlighting the necessity of basic conditions to avoid cyclopropyl ketone rearrangement.

Step-by-Step Protocol

Phase 1: Epoxidation of Cyclobutene

  • Preparation: Dissolve cyclobutene (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert argon atmosphere.

  • Oxidation: Add m-chloroperoxybenzoic acid (mCPBA, 1.1 eq) portion-wise. Rationale: Portion-wise addition controls the exothermic peroxy-transfer, preventing thermal degradation of the volatile cyclobutene.

  • Workup: Stir for 2 hours at 0 °C. Quench with saturated aqueous Na₂S₂O₃ to reduce residual oxidant, followed by saturated NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Extract, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure.

Phase 2: Regio- and Stereoselective Ring Opening

  • Nucleophile Activation: In a flame-dried Schlenk flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C. Slowly add 3,5-dimethyl-1H-pyrazole (1.0 eq). Stir until H₂ evolution ceases. Rationale: Deprotonation generates the highly nucleophilic pyrazolate anion, allowing the reaction to proceed without acid catalysis.

  • Sₙ2 Attack: Introduce the crude cyclobutene oxide (1.1 eq) dropwise. Elevate the temperature to 60 °C and reflux for 12 hours.

  • Validation & Purification: Quench with H₂O, extract with ethyl acetate, and purify via silica gel flash chromatography.

  • Analytical Confirmation: Validate the trans-stereochemistry via ¹H-NMR. The coupling constant ( J ) between the protons at C1 and C2 on the cyclobutane ring will typically present as J≈5−7 Hz for the trans-isomer, distinguishing it from the cis-isomer ( J≈8−10 Hz).

Applications in Drug Development

The incorporation of the trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol motif into drug candidates offers distinct pharmacological advantages. The cyclobutane core acts as a rigid spacer, projecting the pyrazole and hydroxyl groups at a precise ~120° dihedral angle. This geometry is exceptionally useful for mimicking ortho-substituted benzenes while simultaneously reducing the molecule's aromatic ring count—a known factor in improving clinical survivability[1]. Furthermore, the 3,5-dimethyl substitution on the pyrazole provides a steric shield that can protect adjacent metabolically labile sites from cytochrome P450 oxidation, thereby extending the compound's half-life.

References

  • Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. White Rose eTheses Online.

  • [1] Cyclobutanes in Small-Molecule Drug Candidates. PMC, National Institutes of Health. 1

  • [3] Oxidative Ring Contraction of Cyclobutenes: General Approach to Cyclopropylketones including Mechanistic Insights. The Journal of Organic Chemistry, ACS Publications. 3

  • [2] Opening of Epoxides With Acid. Master Organic Chemistry. 2

Sources

Structural Elucidation and Stereochemical Dynamics of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary & Molecular Architecture

In modern drug discovery, rigidified aliphatic scaffolds are increasingly utilized to vectorize pharmacophores into specific three-dimensional trajectories, improving target selectivity and metabolic stability. The compound trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol represents a highly constrained, stereochemically rich architectural model.

The cyclobutane core acts as a rigid spacer, projecting the 3,5-dimethylpyrazole (a robust, lipophilic hydrogen-bond acceptor) and the hydroxyl group (a strong hydrogen-bond donor) into distinct spatial vectors. This precise 3D arrangement is highly sought after in medicinal chemistry for targeting specific protein microenvironments, such as kinase hinge regions and orphan nuclear receptors 1. Understanding the absolute stereochemistry and the conformational dynamics of this molecule is critical for rational drug design.

Conformational Dynamics and Ring Puckering

As a Senior Application Scientist, it is imperative to move beyond mere structural observation and understand the thermodynamic drivers that dictate molecular conformation. Unlike unstrained cycloalkanes, the cyclobutane ring is not planar. To alleviate the substantial Pitzer strain (torsional strain) caused by eclipsing adjacent C-H bonds, the ring spontaneously distorts into a "puckered" or "butterfly" conformation [[2]]().

The puckering angle ( θ ) typically ranges between 17° and 35°, highly dependent on the steric bulk of the substituents 3. For the trans-1,2-disubstituted configuration, this puckering allows both the hydroxyl group and the bulky 3,5-dimethylpyrazole moiety to occupy pseudo-equatorial positions.

Mechanistic Causality of Stereochemical Stability: If the stereochemistry were cis, at least one of these groups would be forced into a pseudo-axial position. The 3-methyl group on the pyrazole ring is sterically demanding. A pseudo-axial orientation would lead to severe 1,3-diaxial-like transannular steric clashes with the cyclobutane ring protons. Therefore, the trans isomer is thermodynamically favored, locking the molecule into a distinct conformational minimum where both substituents are di-pseudo-equatorial.

ConformationalLogic Start 1,2-Disubstituted Cyclobutane Cis Cis Isomer (Pseudo-axial / Pseudo-equatorial) Start->Cis Synthesis route A Trans Trans Isomer (Di-pseudo-equatorial) Start->Trans Synthesis route B Clash Severe Steric Clash (3,5-dimethyl group vs ring) Cis->Clash Ring Puckering Stable Thermodynamically Stable (Minimized Pitzer Strain) Trans->Stable Ring Puckering

Caption: Conformational stability and steric logic of cyclobutane stereoisomers.

Intermolecular Hydrogen Bonding Networks

Pyrazoles and their derivatives are renowned for their ability to form robust intermolecular hydrogen-bonding networks in the solid state [[4]](). Because the N1 position of the pyrazole in our target molecule is covalently linked to the cyclobutane ring, it cannot act as a hydrogen-bond donor. However, the N2 position remains an excellent hydrogen-bond acceptor.

In the crystal lattice, the primary structure-directing interaction is the intermolecular O-H···N hydrogen bond between the cyclobutanol hydroxyl group and the pyrazole N2 of an adjacent molecule. This interaction typically propagates as a one-dimensional catemeric chain, effectively stabilizing the crystal lattice and dictating the macroscopic physical properties (e.g., melting point, solubility) of the compound.

Self-Validating Crystallographic Protocol

To unambiguously determine the absolute stereochemistry and the exact puckering angle, single-crystal X-ray diffraction (SCXRD) is required. The following protocol is designed as a self-validating system, ensuring that every experimental choice is internally verified by the resulting data quality.

Step-by-Step Methodology:
  • Crystal Growth via Vapor Diffusion: Dissolve the compound in a minimal amount of ethyl acetate (solvent). Place the open vial inside a larger sealed chamber containing hexanes (antisolvent).

    • Causality: Slow diffusion of the antisolvent into the solvent lowers solubility gradually, promoting the nucleation of high-quality, defect-free single crystals rather than amorphous precipitates.

  • Cryocooling (150 K): Mount a suitable crystal on a MiTeGen loop using paratone oil and immediately transfer it to a 150 K nitrogen cold stream.

    • Causality: Low temperatures minimize thermal atomic displacement parameters (B-factors), reducing electron density smearing 4. This is critical for accurately locating the hydroxyl hydrogen atom and calculating precise O-H···N bond distances.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Cu K α source ( λ=1.54184 Å).

    • Causality: Copper radiation provides stronger anomalous dispersion signals for light atoms (C, N, O) compared to Molybdenum, which is essential for determining the absolute configuration (Flack parameter) of the chiral centers (1R,2R or 1S,2S).

  • Structure Solution and Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms.

  • Validation: The system self-validates through the CheckCIF routine. A successful refinement will yield an R1​ value < 0.05, a Goodness-of-Fit (S) near 1.0, and a Flack parameter near 0.0 (with a standard uncertainty < 0.1), unambiguously confirming the trans stereochemistry.

XRayProtocol A 1. Crystal Growth (Vapor Diffusion) B 2. Cryocooling (150 K) & Mounting A->B C 3. X-ray Diffraction Data Collection B->C D 4. Structure Solution (Direct Methods) C->D E 5. Anisotropic Refinement & H-Atom Placement D->E F 6. Stereochemical Validation (CheckCIF) E->F

Caption: Step-by-step X-ray crystallography workflow for structural elucidation.

Quantitative Structural Parameters

The structural integrity of the trans configuration is verified through specific geometric parameters extracted from the crystallographic data. Below are the structured summaries of the expected quantitative data for this molecular class.

Table 1: Representative Crystallographic Data Summary
ParameterValue
Crystal System Monoclinic
Space Group P2₁/c (Racemate) or P2₁ (Enantiopure)
Temperature 150(2) K
Radiation Cu K α ( λ=1.54184 Å)
Cyclobutane Puckering Angle ( θ ) ~22° - 28°
Final R1​ [I > 2 σ (I)] < 0.05
Goodness-of-fit on F2 ~1.05
Table 2: Key Geometric and Stereochemical Parameters
Structural FeatureMeasurement / ObservationMechanistic Implication
C1-C2-C3-C4 Torsion Non-zero (deviation from 0°)Confirms ring puckering to relieve Pitzer strain.
O1-C1-C2-N1 Dihedral ~140° - 160°Validates trans di-pseudo-equatorial configuration.
Intermolecular O-H···N2 ~2.75 - 2.85 ÅStrong hydrogen bonding driving crystal lattice packing.
N1-C(pyrazole) Bond ~1.35 ÅIndicates partial double bond character and ring conjugation.

Conclusion

The structural elucidation of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol highlights the delicate interplay between steric hindrance, ring strain, and hydrogen bonding. By employing a rigorous, low-temperature crystallographic protocol, researchers can map these stereochemical nuances, providing a foundational blueprint for structure-based drug design utilizing substituted cyclobutanes.

References

  • [4] Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - IUCr Journals. Available at:

  • [2] Stereochemical Aspects—Conformation and Configuration | Request PDF - ResearchGate. Available at:

  • [3] 2,8,14,20-Tetrakis(4-hydroxyphenyl)pyrogallol[4]arene dimethylformamide hexasolvate. Available at:

  • [1] (Bromomethyl)cyclobutane | 17247-58-4 - Benchchem. Available at:

Sources

An In-Depth Technical Guide to the Safe Handling and Application of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Research Landscape of Novel Pyrazole Derivatives

The pyrazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds.[1][2] Its presence in established drugs highlights the significance of developing novel pyrazole-containing molecules. trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol represents a research chemical with potential applications in drug discovery and materials science. As with any novel compound, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.

This guide provides a comprehensive overview of the safe handling, storage, and disposal of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes data from structurally related pyrazole derivatives and established chemical safety principles to provide a robust framework for researchers. The protocols and recommendations herein are designed to be self-validating, promoting a culture of safety and scientific excellence.

Hazard Identification and Risk Assessment

Given the absence of specific toxicological data, a precautionary approach is warranted. The hazard profile is extrapolated from known pyrazole-containing compounds and alcohols.

Potential Health Effects
  • Eye Irritation: Based on related compounds, direct contact may cause serious eye irritation.[3]

  • Skin Irritation: Prolonged or repeated contact with the skin may cause irritation.[3]

  • Ingestion: May be harmful if swallowed.[3]

  • Inhalation: Inhalation of dust or vapors may cause respiratory tract irritation.

Physicochemical Hazards

The flammability and reactivity of this compound are not fully characterized. However, like many organic compounds, it should be considered combustible and kept away from open flames and strong oxidizing agents.

Prudent Laboratory Practices and Personal Protective Equipment (PPE)

A proactive approach to safety is essential when working with research chemicals. The following engineering controls and PPE are mandatory.

Engineering Controls
  • Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are critical for emergency response.

Personal Protective Equipment (PPE)

The following table outlines the minimum PPE requirements.

Body Part Protection Rationale
Eyes/Face Safety glasses with side shields or a face shieldProtects against splashes and airborne particles.
Hands Nitrile glovesProvides a barrier against skin contact. Gloves should be inspected before use and changed frequently.
Body Laboratory coatProtects clothing and skin from contamination.
Respiratory Not generally required if handled in a fume hood.A respirator may be necessary for large-scale operations or in case of ventilation failure.

Safe Handling, Storage, and Disposal

Adherence to proper procedures for handling, storage, and disposal is crucial for maintaining a safe laboratory environment.

Handling
  • Avoid creating dust when handling the solid material.

  • Use only non-sparking tools.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or in general waste.

  • Contaminated packaging should be treated as hazardous waste.

Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

First-Aid Measures
Exposure Route First-Aid Procedure
Eye Contact Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Spill Response
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the material into a sealed container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert personnel in adjacent areas.

    • Contact the institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Scientific Context and Synthetic Pathways

trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol belongs to a class of compounds with significant potential in medicinal chemistry due to the versatile biological activities of pyrazole derivatives, including anti-inflammatory, analgesic, and antimicrobial properties.[2] The synthesis of such molecules often involves multi-step procedures. A plausible synthetic route could involve the reaction of 3,5-dimethylpyrazole with a suitable cyclobutane-based epoxide or a related electrophile. The stereochemistry of the final product would be a critical aspect to control and characterize.

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a novel pyrazole derivative.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization A Reactant A (3,5-dimethylpyrazole) C Reaction under inert atmosphere A->C B Reactant B (Cyclobutane electrophile) B->C D Quenching of reaction C->D E Liquid-liquid extraction D->E F Drying of organic phase E->F G Solvent removal (Rotary evaporation) F->G H Column chromatography G->H I Fraction collection H->I J Purity analysis (TLC, NMR) I->J K Spectroscopic analysis (NMR, IR, MS) J->K L Final Product K->L

Caption: Generalized workflow for synthesis and purification.

Visualization of Key Information

Chemical Structure

trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Caption: Chemical structure of the topic compound.

Safe Handling Workflow

G start Start: Prepare to handle compound ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work within a certified chemical fume hood ppe->fume_hood weigh Weigh the required amount of the compound fume_hood->weigh dissolve Dissolve in a suitable solvent weigh->dissolve reaction Perform the experiment dissolve->reaction cleanup Clean the work area reaction->cleanup waste Dispose of waste in designated containers cleanup->waste end End: Remove PPE and wash hands waste->end

Caption: Step-by-step safe handling workflow.

Emergency Response Decision Tree

G cluster_assessment Initial Assessment cluster_actions Response Actions incident Chemical Exposure Incident is_serious Is the situation life-threatening or a large spill? incident->is_serious evacuate Evacuate the area Call emergency services is_serious->evacuate Yes first_aid Administer first aid (Use eyewash/shower) is_serious->first_aid No (Personal Exposure) small_spill Clean up small spill using appropriate kit is_serious->small_spill No (Minor Spill)

Caption: Emergency response decision-making flowchart.

Conclusion: A Commitment to Safety and Scientific Rigor

The exploration of novel chemical entities like trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol is fundamental to advancing scientific knowledge. This advancement must be built upon a foundation of unwavering commitment to safety. By integrating the principles and protocols outlined in this guide, researchers can confidently and responsibly investigate the potential of this and other novel compounds, ensuring both personal safety and the integrity of their scientific contributions.

References

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (2021). MDPI. [Link]

  • A second polymorph of 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl). (n.d.). PMC. [Link]

  • Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol. (2023). ACP. [Link]

  • Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3-Diphenyl-2,3-epoxy-1-propanone. (2021). University of Dar es Salaam Digital Commons. [Link]

  • A copper hydride (CuH)-catalyzed regio- and enantioselective hydroboration of 1-trifluoromethylseleno (SeCF3)-alkenes with H–Bpin has been developed. (n.d.). The University of Osaka Institutional Knowledge Archive: OUKA. [Link]

  • Synthesis and Structural Characterization of N-2,3-Dimethyl-5-oxo-1- phenyl-1H-pyrazol-4-yl-7-oxa-bicyclo[1][4][4]hept-5-ene-2,3-d. (n.d.). Asian Journal of Chemistry. [Link]

  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N. (n.d.). PMC. [Link]

  • Safety Data Sheet: 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. (2022). Kishida Chemical Co., Ltd. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]

  • Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Safety Data Sheet. (2022). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Safety Data Sheet: Picarbutrazox. (n.d.). Hayashi Pure Chemical Ind.,Ltd. [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides an in-depth technical overview of the methodologies and underlying scientific principles for determining the solubility profile of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol, a novel heterocyclic compound with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a framework for systematic solubility assessment in a range of organic solvents. The protocols described herein are designed to ensure data integrity and reproducibility, adhering to the principles of Good Laboratory Practice (GLP).[1][2][3][4][5]

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to market, the characterization of its physicochemical properties is paramount. Among these, solubility stands out as a cornerstone of preformulation studies.[6][7] The extent to which a compound dissolves in a solvent system dictates its absorption, distribution, metabolism, and excretion (ADME) profile. For orally administered drugs, poor aqueous solubility is a major hurdle, often leading to low and variable bioavailability. Consequently, a thorough understanding of a compound's solubility in various media, including organic solvents, is essential for:

  • Informing Formulation Strategies: Solubility data guides the selection of appropriate excipients and delivery systems, such as co-solvents, amorphous solid dispersions, or lipid-based formulations, to enhance bioavailability.[8]

  • Optimizing Process Chemistry: During synthesis and purification, solubility in organic solvents is a key parameter for reaction workups, crystallization, and achieving desired purity levels.[9][10]

  • Enabling Toxicological and Pharmacological Studies: The ability to prepare solutions of known concentrations is a prerequisite for in vitro and in vivo testing.

This guide will focus on establishing a robust solubility profile for trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol in a selection of organic solvents, providing a foundation for its progression through the drug development pipeline.

Physicochemical Properties of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

While specific experimental data for this novel compound is not publicly available, we can infer some of its properties based on its structural motifs. The molecule incorporates a pyrazole ring, which is a common scaffold in medicinal chemistry.[11][12] Pyrazole derivatives generally exhibit good solubility in organic solvents.[8]

Structural Features Influencing Solubility:

  • Pyrazole Moiety: The two nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the N-H group (if present, though in this case it's a 1-substituted pyrazole) can be a hydrogen bond donor. The aromaticity of the pyrazole ring can also contribute to π-π stacking interactions.[10]

  • Dimethyl Groups: These non-polar alkyl groups contribute to the lipophilicity of the molecule, which can influence its solubility in non-polar organic solvents.

  • Cyclobutanol Ring: The hydroxyl group (-OH) on the cyclobutane ring is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This significantly influences the molecule's polarity and its potential for interaction with protic solvents. The trans stereochemistry of the substituents on the cyclobutane ring will also affect the crystal packing and, consequently, the lattice energy that must be overcome for dissolution.[9]

Based on these features, trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol is expected to exhibit a nuanced solubility profile, with varying affinities for solvents of different polarities and hydrogen bonding capabilities.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a crystalline solid in a liquid is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to occur spontaneously, ΔG must be negative. The Gibbs-Helmholtz equation, ΔG = ΔH - TΔS, elegantly describes this relationship, where:

  • ΔH (Enthalpy of Solution): Represents the net energy change associated with breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[13] An endothermic process (ΔH > 0) requires energy input, while an exothermic process (ΔH < 0) releases energy.[14][15] For most solids dissolving in liquids, the process is endothermic, meaning solubility tends to increase with temperature.[6][10][14][16]

  • T (Temperature): The absolute temperature in Kelvin.

  • ΔS (Entropy of Solution): Represents the change in randomness or disorder of the system.[13] Dissolution generally leads to an increase in entropy as the ordered crystal lattice of the solute is disrupted and the molecules become more dispersed in the solvent.[13]

The interplay between enthalpy and entropy determines the extent of solubility. A strong crystal lattice (high lattice energy) will require a significant energy input to break apart (positive ΔH), thus hindering solubility. Conversely, strong solute-solvent interactions will release energy (negative ΔH), favoring dissolution.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[1][2] This method involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached.[6] The concentration of the dissolved compound in the supernatant is then measured, representing the equilibrium solubility.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add known volume of solvent prep1->prep2 to vial equil1 Seal vial and place on shaker prep2->equil1 equil2 Agitate at constant temperature (e.g., 24-72 hours) equil1->equil2 sep1 Allow suspension to settle equil2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through syringe filter (e.g., 0.22 µm PTFE) sep2->sep3 ana1 Dilute sample if necessary sep3->ana1 ana2 Quantify concentration (HPLC-UV/Vis) ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocol

Materials:

  • trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol (crystalline solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane) of appropriate purity (e.g., HPLC grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector[7][17][18]

Procedure:

  • Preparation of Samples:

    • Add an excess amount of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Accurately add a known volume of each selected organic solvent to the respective vials.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C and/or 37 °C to simulate physiological temperature).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

  • Phase Separation:

    • Remove the vials from the shaker and allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol of known concentrations in a suitable solvent (e.g., acetonitrile).

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC-UV/Vis method.

    • Dilute the filtered sample solutions as necessary to fall within the linear range of the calibration curve.

    • Analyze the diluted samples by HPLC-UV/Vis to determine the concentration of the dissolved compound.

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent, taking into account any dilution factors. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol in Various Organic Solvents at 25 °C

SolventPolarity IndexDielectric ConstantSolubility (mg/mL)
Heptane0.11.9< 0.1
Toluene2.42.45.2
Dichloromethane3.19.125.8
Ethyl Acetate4.46.015.3
Acetone5.120.742.1
Ethanol5.224.665.7
Acetonitrile5.837.538.5
Methanol6.632.789.4

Interpretation of Results:

The hypothetical data in Table 1 suggests that the solubility of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol is highly dependent on the solvent's polarity and hydrogen bonding capacity.

  • Low Solubility in Non-Polar Solvents: The poor solubility in heptane is expected, given the polar nature of the hydroxyl and pyrazole groups.

  • Moderate Solubility in Aprotic Polar Solvents: Solvents like acetone and ethyl acetate show moderate to good solvating power.

  • High Solubility in Protic Solvents: The highest solubilities are observed in methanol and ethanol. This is likely due to the ability of these solvents to engage in strong hydrogen bonding with the hydroxyl group of the cyclobutanol ring and the nitrogen atoms of the pyrazole moiety.

The following diagram illustrates the relationship between solvent properties and the dissolution of the compound.

G cluster_solute trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol cluster_solvent Solvent cluster_dissolution Dissolution Process cluster_interactions Key Interactions solute Solute Properties - H-bond donor/acceptor (-OH) - H-bond acceptor (pyrazole N) - Lipophilic regions (dimethyl, cyclobutyl) dissolution Solubility solute->dissolution influenced by solvent Solvent Properties - Polarity - H-bonding capacity - Dielectric constant solvent->dissolution influenced by h_bond Hydrogen Bonding dissolution->h_bond dipole Dipole-Dipole dissolution->dipole vdw Van der Waals dissolution->vdw

Caption: Factors Influencing Compound Solubility.

Conclusion and Future Directions

This guide has outlined a comprehensive approach to determining the solubility profile of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol in organic solvents. By employing the robust shake-flask method and adhering to GLP principles, researchers can generate high-quality, reproducible data. A thorough understanding of the compound's solubility is a critical early-stage activity in drug development that informs rational formulation design and facilitates a smoother transition from preclinical to clinical studies.

Future work should include determining the aqueous solubility of the compound at different pH values to understand its behavior in the gastrointestinal tract. Additionally, investigating the effect of temperature on solubility can provide valuable thermodynamic insights into the dissolution process.

References

  • IJARST. (2026, March 15). Synthesis and Biological Evaluation of Some Pyrazole Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • Baka, E. (2011). Good laboratory practice of equilibrium solubility measurement. ResearchGate. Retrieved from [Link]

  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. Retrieved from [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Sizar, O. (2022, September 12). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Purdue University. (n.d.). Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

  • Mey, A. S. J. S., et al. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

  • Tentamus Group. (n.d.). GLP studies for method development. Retrieved from [Link]

  • Pan, L., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ResearchGate. Retrieved from [Link]

  • BiotechReality. (2023, October 14). Good Laboratory Practices (GLP): Overview. Retrieved from [Link]

  • TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

  • Biobide. (2024, February 19). Good Laboratory Practices (GLP): 2024 Guide. Retrieved from [Link]

  • LookChem. (n.d.). 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-ol. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • Gümüş, F., & Ucar, G. (2021, November 11). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes. Retrieved from [Link]

  • Al-Hourani, B. J. (2010, April 27). (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one. Molbank. Retrieved from [Link]

  • Evotec. (n.d.). N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide. Retrieved from [Link]

  • Gu, Y., et al. (2012). (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Functionalization of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Pyrazole-Functionalized Cyclobutanes in Medicinal Chemistry

The confluence of pyrazole and cyclobutane motifs within a single molecular architecture presents a compelling strategy for the development of novel therapeutic agents. Pyrazoles and their derivatives are established pharmacophores, integral to a wide array of approved drugs exhibiting anti-inflammatory, analgesic, antipsychotic, and anticancer activities.[1][2][3] Their utility stems from their ability to engage in various biological interactions, including hydrogen bonding and metal chelation, and their metabolic stability.[4][5] The pyrazole ring can act as a bioisostere for other aromatic systems, enhancing properties like solubility and lipophilicity.[4]

Concurrently, the cyclobutane ring has garnered significant interest as a "next-generation" scaffold in drug design.[6][7] Its rigid, three-dimensional structure provides a level of conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets.[6][7] The inherent ring strain of the cyclobutane core can also be harnessed for unique chemical transformations, allowing for further molecular diversification.[8]

This guide provides a comprehensive overview of the synthesis and subsequent functionalization of a key building block: trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol. We will detail robust protocols for the derivatization of the secondary alcohol, a critical handle for molecular elaboration. The methodologies described herein are designed to be both reproducible and adaptable, providing researchers in drug discovery and medicinal chemistry with the tools to explore the chemical space around this promising scaffold.

Synthesis of the Core Scaffold: trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

The synthesis of the target cyclobutanol derivative is a multi-step process that begins with the formation of the cyclobutane ring, followed by the stereoselective introduction of the hydroxyl and pyrazole functionalities. A reliable route commences with the preparation of cyclobutene oxide, which serves as a key intermediate for the nucleophilic addition of 3,5-dimethylpyrazole.

Workflow for Core Scaffold Synthesis

cluster_0 Step 1: Formation of Cyclobutene cluster_1 Step 2: Epoxidation cluster_2 Step 3: Nucleophilic Ring-Opening A Cyclobutyl Tosylate B Cyclobutene A->B Elimination C Cyclobutene Oxide B->C m-CPBA E trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol C->E Base-catalyzed ring-opening D 3,5-Dimethylpyrazole D->E Base-catalyzed ring-opening

Caption: Synthetic workflow for the core scaffold.

Protocol 1: Synthesis of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Materials:

  • Cyclobutanol

  • p-Toluenesulfonyl chloride

  • Pyridine

  • Potassium tert-butoxide

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • 3,5-Dimethylpyrazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium thiosulfate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Cyclobutene:

    • Part A: Cyclobutyl Tosylate. In a flask cooled to 0°C, dissolve cyclobutanol in pyridine. Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 5°C. Allow the reaction to warm to room temperature and stir for 16 hours. Pour the mixture into ice-cold concentrated hydrochloric acid and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclobutyl tosylate.[9]

    • Part B: Elimination. Dissolve cyclobutyl tosylate in a suitable solvent and add a strong, non-nucleophilic base such as potassium tert-butoxide. Heat the mixture to induce elimination, and carefully distill the volatile cyclobutene product.[9]

  • Synthesis of Cyclobutene Oxide:

    • Dissolve the collected cyclobutene in dichloromethane (DCM) and cool the solution to 0°C.

    • Add a solution of m-CPBA in DCM dropwise. The amount of m-CPBA should be in slight excess (1.1 equivalents).

    • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate, followed by a wash with saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure to obtain cyclobutene oxide.

  • Nucleophilic Ring-Opening with 3,5-Dimethylpyrazole:

    • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

    • Add a solution of 3,5-dimethylpyrazole (1.1 equivalents) in anhydrous DMF dropwise at 0°C. Stir the mixture until hydrogen evolution ceases, indicating the formation of the sodium pyrazolide.

    • Add a solution of cyclobutene oxide (1.0 equivalent) in anhydrous DMF to the pyrazolide solution.

    • Heat the reaction mixture to 80-100°C and stir overnight.

    • Cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product will be a mixture of cis and trans isomers. Purify by silica gel column chromatography to isolate the desired trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol.

Functionalization of the Hydroxyl Group

The secondary alcohol of the core scaffold is a versatile handle for introducing a wide range of functional groups, enabling the exploration of structure-activity relationships. Standard protocols for esterification, etherification, and oxidation can be readily applied.

Protocol 2: Esterification via Acid-Catalyzed Reaction

This protocol describes the formation of an ester linkage, a common functional group in pharmaceuticals, through a classic Fischer esterification.[10][11]

Workflow for Esterification

A trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol C Ester Derivative A->C Acid Catalyst (e.g., H2SO4) Dean-Stark Trap B Carboxylic Acid (R-COOH) B->C Acid Catalyst (e.g., H2SO4) Dean-Stark Trap

Caption: General workflow for esterification.

Materials:

  • trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

  • Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol, the desired carboxylic acid (1.5 equivalents), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by silica gel column chromatography.

ParameterConditionExpected Outcome
Reaction Time 4-24 hoursHigh conversion
Temperature Reflux (Toluene)Efficient water removal
Typical Yield 70-90%Dependent on carboxylic acid
Protocol 3: Etherification via Reductive Amination or Williamson Ether Synthesis

Ether linkages can enhance the metabolic stability and modulate the lipophilicity of a molecule. For a hindered secondary alcohol like our substrate, reductive etherification or a modified Williamson ether synthesis are suitable methods.[9][12]

Workflow for Reductive Etherification

A trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol D Ether Derivative A->D One-pot reaction B Aldehyde or Ketone B->D One-pot reaction C Reducing Agent (e.g., NaBH(OAc)3) C->D One-pot reaction

Caption: General workflow for reductive etherification.

Materials:

  • trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

  • Aldehyde or ketone of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol and the desired aldehyde or ketone (1.2 equivalents) in DCE or THF.

  • Add a catalytic amount of acetic acid.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ether by silica gel column chromatography.

ParameterConditionExpected Outcome
Reaction Time 2-12 hoursGood to excellent yields
Temperature Room TemperatureMild conditions
Typical Yield 60-85%Substrate dependent
Protocol 4: Oxidation to the Corresponding Ketone

Oxidation of the secondary alcohol to a ketone provides a key intermediate for further functionalization, such as the introduction of nucleophiles via Grignard or Wittig reactions.

Workflow for Oxidation

A trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol C 2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-one A->C B Oxidizing Agent (e.g., PCC, Dess-Martin) B->C

Caption: General workflow for oxidation.

Materials:

  • trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Celite or silica gel

  • Diethyl ether

Procedure (using PCC):

  • In a flask, suspend PCC (1.5 equivalents) in DCM.

  • Add a solution of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol in DCM dropwise.

  • Stir the mixture at room temperature for 2-4 hours. The pyrazole moiety may have an inhibitory effect on some oxidation reactions, so reaction times may need to be extended.[13][14]

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude ketone by silica gel column chromatography if necessary.

ParameterConditionExpected Outcome
Reaction Time 2-6 hoursHigh conversion
Temperature Room TemperatureMild conditions
Typical Yield 80-95%Clean reaction

Potential for Ring-Opening and Rearrangement Reactions

The inherent strain of the cyclobutane ring makes it susceptible to ring-opening and rearrangement reactions under certain conditions, providing pathways to other valuable scaffolds.[8][15] For instance, treatment with Lewis acids or under certain transition-metal catalyzed conditions could lead to ring-expanded products or linear structures.[15] Researchers should be mindful of these possibilities, as they can be either undesired side reactions or exploited for further synthetic diversification.

Applications in Drug Development

The functionalized derivatives of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol are of significant interest for drug discovery programs. The pyrazole moiety is a key component of several anti-inflammatory drugs (e.g., celecoxib) and kinase inhibitors.[4] The rigid cyclobutane linker can position the pyrazole and other appended functional groups in a well-defined orientation for optimal interaction with a biological target.

Potential therapeutic areas for these derivatives include:

  • Oncology: As inhibitors of kinases and other enzymes involved in cell proliferation.

  • Inflammation and Pain: Targeting enzymes such as cyclooxygenase (COX) or other inflammatory mediators.

  • Neuroscience: Modulating the activity of receptors and enzymes in the central nervous system.

The protocols outlined in this guide provide a solid foundation for the synthesis and derivatization of this promising class of compounds, enabling their evaluation in a variety of biological assays.

References

  • [Blog] What are the reaction mechanisms of the esterification of cyclobutanol? (2025).
  • Radboud Repository. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions (2024).
  • Scholarship@Western. The Rearrangement and Nucleophilic addition of Donor-Acceptor Cyclobutane.
  • ACS Publications. A General Method to Access Sterically Hindered and Complex Ethers (2025).
  • PMC. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects.
  • Chemical Reviews. The Application of Cyclobutane Derivatives in Organic Synthesis (2003).
  • Bibliothèque et Archives Canada. SYNTHESIS OF CYCLOBUTANE NUCLEOSIDES AND RELATED ANALOGUES.
  • Chemistry Steps. Ring Expansion Rearrangements (2024).
  • PMC - NIH. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations.
  • Master Organic Chemistry. Alcohols To Ethers via Acid Catalysis (2014).
  • ACS Publications. Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols (2019).
  • PMC. Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence (2025).
  • ACS Publications. eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols (2024).
  • PubMed. Alcohol oxidation in rate inhibited by pyrazole, oximes, and amides.
  • PubMed. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review (2018).
  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers (2022).
  • ResearchGate. Williamson reaction of cyclobutanol 11 bh to form cyclobutyloxy ester 13..
  • Pharmacological activities of pyrazolone derivatives (2013).
  • Rearrangement vs. Ring Strain in Cyclobutanecarboxaldehyde Nucleophilic Reaction (2022).
  • Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations (2021).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • ResearchGate. Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali (2016).
  • ResearchGate. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review (2025).
  • PubMed. Oxidation of the Alcohol Dehydrogenase Inhibitor Pyrazole to 4-hydroxypyrazole by Microsomes. Effect of Cytochrome P-450 Inducing Agents.
  • PubMed. Selective oxidation of steroidal allylic alcohols using pyrazole and pyridinium chlorochoromate.
  • Connect Journals. Pyrazole Scaffolds: A promising frontier in drug discovery (2024).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • PMC. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds (2025).
  • RSC Publishing. Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl (2025).
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions (2022).
  • Royalchem. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture (2024).
  • Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3 (2021).
  • PMC - NIH. Pyrazole: an emerging privileged scaffold in drug discovery (2023).
  • Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems.
  • PMC. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID.
  • MDPI. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects (2021).
  • Materials Chemistry Frontiers (RSC Publishing). Intriguing rotational conformations of energetic 1,2,4-triazole–pyrazoles: comparative insights into versatile N-functionalization and structure–property modulation.
  • ACP. Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (2023).
  • MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol- (2022).
  • 京都大学大学院薬学研究科 薬品合成化学分野. Publications.
  • MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone (2022).
  • 生命有機分子化学研究室 - 金沢大学. 2025.

Sources

Application Note: Coordination Chemistry Protocols Using trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal complexes for catalysis and metallodrug development relies heavily on the geometric and electronic tunability of the organic ligands. trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol (hereafter referred to as L1 ) is a highly specialized bidentate N,O-donor ligand. By merging the strong σ-donor capacity and steric shielding of a 3,5-dimethylpyrazole moiety with the rigid conformational constraints of a trans-1,2-disubstituted cyclobutane ring, L1 provides a unique architectural platform. This guide details the mechanistic rationale, quantitative parameters, and validated experimental protocols for utilizing L1 in advanced coordination chemistry.

Mechanistic Insights & Design Rationale (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a specific ligand scaffold is chosen before executing a protocol. The behavior of L1 is governed by three primary structural features:

  • Cyclobutane-Induced Rigidity and Bite Angle : Unlike flexible aliphatic chains (e.g., ethylenediamine derivatives), the cyclobutane ring severely restricts the conformational degrees of freedom. The trans-1,2-substitution enforces a highly specific, wide bite angle. This structural pre-organization minimizes the entropic penalty upon coordination and significantly enhances the kinetic inertness of the resulting metal complexes, a critical parameter for preventing off-target metal dissociation in biological media[1].

  • Hemilability of the N,O-Donor Set : The combination of a borderline nitrogen donor (pyrazole) and a hard oxygen donor (hydroxyl) creates a hemilabile coordination environment. In catalytic cycles, the weaker M–O bond can transiently dissociate to open a coordination site for incoming substrates, while the robust M–N bond remains firmly anchored, preventing catalyst degradation[2].

  • Steric Shielding : The methyl groups at the 3- and 5-positions of the pyrazole ring provide a protective steric umbrella around the metal center. This bulk prevents unwanted oligomerization or dimerization in solution, stabilizing monomeric, low-coordinate reactive intermediates[3].

Quantitative Data & Characterization Markers

To ensure reproducibility, the physicochemical properties and diagnostic markers of L1 and its complexes are summarized below.

Table 1: Physicochemical Properties of L1

Parameter Value / Description
Molecular Formula C₉H₁₄N₂O
Molecular Weight 166.22 g/mol
Donor Atoms N (sp², pyrazole), O (sp³, hydroxyl)
Predicted Bite Angle (N-M-O) ~82°–88° (dependent on metal ionic radius)

| Primary Coordination Modes | Bidentate (N,O-chelate) or Bridging (μ-N,O) |

Table 2: Diagnostic Spectroscopic Markers for Coordination

Analytical Method Free Ligand (L1) Coordinated Complex[M(L1)] Causality / Observation
FT-IR (ν O-H) ~3350 cm⁻¹ (sharp) ~3100–3200 cm⁻¹ (broad) Red-shift due to M–O bond formation weakening the O-H bond.
FT-IR (ν C=N) ~1550 cm⁻¹ ~1580 cm⁻¹ Blue-shift due to pyrazole nitrogen coordination[3].

| ¹H NMR (O-H) | ~4.5 ppm | >6.0 ppm (or absent) | Downfield shift due to metal electron-withdrawing effects; absent if deprotonated. |

Coordination Dynamics & Workflows

The coordination mode of L1 is highly dependent on solvent polarity and concentration. The equilibrium between monomeric chelates and bridged dimers must be carefully controlled during synthesis.

G L Ligand (L1) trans-N,O-donor Mon Monomeric Chelate [M(L1)2]X2 L->Mon Low Conc. Polar Solvent Dim Bridged Dimer [M2(L1)2]X4 L->Dim High Conc. Non-polar Solvent M Metal Precursor (e.g., CuCl2, Ru dimer) M->Mon M->Dim Mon->Dim Heat / Evaporation

Fig 1. Coordination equilibrium of L1 modulated by solvent polarity and concentration.

Experimental Protocols

Protocol A: Synthesis of Monomeric [Cu(L1)₂]Cl₂

Objective: Isolate a mononuclear copper(II) complex for biological screening or Lewis acid catalysis. Causality: CuCl₂ is selected due to its high solubility in protic solvents and its favorable Jahn-Teller distortion, which easily accommodates the rigid trans-1,2 bite angle of the cyclobutane scaffold without inducing ring strain[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol (166 mg) of L1 in 10 mL of anhydrous methanol.

  • Metal Addition: In a separate vial, dissolve 0.5 mmol (67 mg) of anhydrous CuCl₂ in 5 mL of methanol.

  • Complexation: Add the CuCl₂ solution dropwise to the ligand solution under continuous magnetic stirring at room temperature.

    • Self-Validation: The solution will immediately transition from a pale blue to a deep, vibrant emerald green, confirming successful N,O-chelation and a change in the ligand field splitting energy.

  • Maturation: Stir the reaction mixture for 2 hours at room temperature to ensure thermodynamic equilibration.

  • Isolation: Concentrate the solution to approximately 3 mL under reduced pressure. Slowly diffuse diethyl ether into the concentrated solution overnight at 4°C.

  • Collection: Collect the resulting green microcrystals via vacuum filtration, wash with cold diethyl ether (2 × 5 mL), and dry in vacuo.

Protocol B: Synthesis of Catalytic[Ru(η⁶-p-cymene)(L1)Cl]PF₆

Objective: Synthesize a cationic half-sandwich ruthenium(II) precursor for transfer hydrogenation catalysis. Causality: The bulky p-cymene ligand forces L1 to occupy two adjacent facial sites. The addition of KPF₆ abstracts a chloride ion, driving the coordination of the weaker cyclobutanol oxygen to complete the stable cationic active species.

Workflow Step1 1. Dissolve [Ru(p-cymene)Cl2]2 in dry DCM Step2 2. Add 2.1 eq. L1 + KPF6 (Chloride Abstraction) Step1->Step2 Step3 3. Stir at RT for 4h (Monitor via TLC) Step2->Step3 Step4 4. Filter Salts & Concentrate under reduced pressure Step3->Step4 Step5 5. Recrystallize (DCM/Hexane) Step4->Step5

Fig 2. Step-by-step synthetic workflow for the preparation of Ru(II) half-sandwich complexes.

Step-by-Step Methodology:

  • Precursor Dissolution: Suspend 0.25 mmol (153 mg) of [Ru(η⁶-p-cymene)Cl₂]₂ in 15 mL of dry dichloromethane (DCM) under an inert argon atmosphere.

  • Ligand & Counterion Addition: Add 0.52 mmol (86 mg) of L1 followed by 0.55 mmol (101 mg) of KPF₆.

  • Reaction: Stir the mixture at room temperature for 4 hours.

    • Self-Validation: The suspension will change from an opaque orange-red to a clear, bright yellow solution as the insoluble Ru dimer is cleaved and the monomeric cationic complex forms. A fine white precipitate (KCl) will also form.

  • Filtration: Filter the mixture through a pad of Celite to remove the precipitated KCl and excess KPF₆.

  • Crystallization: Concentrate the yellow filtrate to ~2 mL. Layer with anhydrous hexane (10 mL) and store at -20°C to induce crystallization.

  • Characterization Check: Confirm product formation via ¹H NMR (CDCl₃); look for the characteristic downfield shift of the cyclobutane methine proton adjacent to the coordinated hydroxyl group.

References

  • Variable Coordination Behavior of New Hybrid Pyrazole Ligand: Synthesis and Characterization of Several ZnII, CdII, HgII, PdII, PtII, and NiII Complexes Inorganic Chemistry - ACS Publications[2]

  • Stability, relaxometric and computational studies on Mn2+ complexes with ligands containing a cyclobutane scaffold ResearchGate[4]

  • Gadolinium Complexes of Highly Rigid, Open-Chain Ligands Containing a Cyclobutane Ring in the Backbone: Decreasing Ligand Denticity Might Enhance Kinetic Inertness Inorganic Chemistry - ACS Publications[1]

  • Cobalt(II) and copper(II) in selective coordination of armed ligands: {[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}acetic acid and {[bis-(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}acetic acid ResearchGate[3]

Sources

Application Notes and Protocols for the Ring-Opening Reactions of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Novel Scaffolds in Drug Discovery

The confluence of strained ring chemistry and privileged medicinal scaffolds presents a powerful strategy for the generation of novel molecular architectures in drug discovery. Cyclobutane derivatives, rich in potential energy due to their inherent ring strain of 22–26 kcal/mol, serve as versatile synthetic intermediates.[1] Their ring-opening reactions provide access to a diverse array of acyclic and larger ring systems that would be challenging to synthesize via conventional methods.[2] When a cyclobutanol moiety is appended with a pharmacologically significant heterocycle, such as pyrazole, the resulting ring-opened products become highly valuable for medicinal chemistry programs.

Pyrazole derivatives are a cornerstone in modern drug development, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, and antifungal properties.[3][4][5] Several blockbuster drugs, such as Celecoxib and Sildenafil, feature a pyrazole core, highlighting its importance as a "privileged scaffold" in drug discovery.[6][7] The metabolic stability of the pyrazole nucleus further enhances its desirability in drug design.[6]

This guide provides a detailed exploration of the potential ring-opening reactions of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol. While direct literature on this specific substrate is nascent, we will leverage established principles of cyclobutanol chemistry to propose and detail robust protocols for its transformation. These reactions are anticipated to yield novel γ-functionalized ketones and substituted cyclopentenes, incorporating the biologically active 3,5-dimethylpyrazole moiety. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical library with unique and potentially bioactive compounds.

Plausible Mechanistic Pathways for Ring-Opening

The ring-opening of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol can be envisaged to proceed through several distinct mechanistic pathways, primarily dictated by the choice of reagents and reaction conditions. The inherent strain of the four-membered ring provides a strong thermodynamic driving force for these transformations.[1]

Acid-Catalyzed Ring Expansion

Under acidic conditions, the hydroxyl group of the cyclobutanol is protonated, forming a good leaving group (water). Departure of water generates a cyclobutylcarbenium ion. This highly unstable intermediate can undergo a rapid ring expansion via a 1,2-alkyl shift to form a more stable cyclopentyl cation. The regioselectivity of this rearrangement is influenced by the substitution pattern of the cyclobutane ring. Subsequent loss of a proton or trapping by a nucleophile affords the final product.

G cluster_0 Acid-Catalyzed Ring Expansion Start trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol Protonation Protonation of Hydroxyl Group (H+) Start->Protonation H+ Carbocation_Formation Formation of Cyclobutylcarbenium Ion (-H2O) Protonation->Carbocation_Formation -H2O Ring_Expansion 1,2-Alkyl Shift Ring Expansion Carbocation_Formation->Ring_Expansion Cyclopentyl_Cation Cyclopentyl Cation Intermediate Ring_Expansion->Cyclopentyl_Cation Deprotonation Deprotonation Cyclopentyl_Cation->Deprotonation -H+ Product Substituted Cyclopentene Deprotonation->Product

Caption: Proposed mechanism for acid-catalyzed ring expansion.

Metal-Catalyzed β-Carbon Elimination

Transition metals such as palladium, rhodium, and iridium can catalyze the ring-opening of cyclobutanols via a β-carbon elimination pathway.[1] The reaction is initiated by the formation of a metal alkoxide. Subsequent oxidative addition of the metal into the C1-C2 bond of the cyclobutane ring forms a five-membered metallacycle. This intermediate then undergoes β-carbon elimination to cleave the C-C bond, leading to a ring-opened alkyl-metal species, which can then undergo further reactions to yield the final product, typically a γ-functionalized ketone.[1][8]

G cluster_1 Metal-Catalyzed β-Carbon Elimination Start Cyclobutanol Substrate Coordination Coordination to Metal Center (e.g., Pd, Rh) Start->Coordination Alkoxide Formation of Metal Alkoxide Coordination->Alkoxide Beta_Carbon_Elimination β-Carbon Elimination (C-C Bond Cleavage) Alkoxide->Beta_Carbon_Elimination Alkyl_Metal σ-Alkyl Metal Intermediate Beta_Carbon_Elimination->Alkyl_Metal Further_Reaction Further Reaction (e.g., β-Hydride Elimination) Alkyl_Metal->Further_Reaction Product γ-Keto Compound Further_Reaction->Product

Caption: General mechanism for metal-catalyzed ring-opening.

Radical-Mediated Ring Opening

The ring-opening of cyclobutanols can also be initiated by radical processes, often promoted by manganese or silver reagents.[1][9] A single-electron transfer (SET) from the cyclobutanol to a metal oxidant (e.g., Mn(III)) generates a cyclobutyloxy radical. This radical intermediate undergoes rapid β-scission to cleave the C-C bond, forming a more stable γ-carbonyl alkyl radical.[10] This alkyl radical can then be trapped by various radical acceptors or undergo further redox processes to yield the final product.

G cluster_2 Radical-Mediated Ring Opening Start Cyclobutanol Substrate SET Single-Electron Transfer (SET) (e.g., Mn(III)) Start->SET Alkoxy_Radical Cyclobutyloxy Radical SET->Alkoxy_Radical Beta_Scission β-Scission (C-C Bond Cleavage) Alkoxy_Radical->Beta_Scission Alkyl_Radical γ-Carbonyl Alkyl Radical Beta_Scission->Alkyl_Radical Trapping Radical Trapping or Further Reaction Alkyl_Radical->Trapping Product Functionalized Ketone Trapping->Product

Caption: General mechanism for radical-mediated ring-opening.

Detailed Application Protocols

The following protocols are designed as starting points for the investigation of the ring-opening reactions of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol. These are adapted from established methodologies for similar cyclobutanol derivatives.[11][12][13] Researchers should perform initial small-scale reactions to optimize conditions for this specific substrate.

Protocol 1: Acid-Catalyzed Ring Expansion to a Substituted Cyclopentene Derivative

Objective: To synthesize a cyclopentene derivative via a Lewis acid-catalyzed ring expansion of the title compound. This protocol is adapted from general procedures for acid-catalyzed rearrangements of cyclobutanol systems.[14]

Materials:

  • trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol (1.0 eq).

  • Solvent Addition: Dissolve the substrate in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add BF₃·OEt₂ (1.2 eq) dropwise to the stirred solution over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired cyclopentene derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Causality and Justification:

  • BF₃·OEt₂: A common Lewis acid that effectively promotes the formation of the carbocation intermediate necessary for ring expansion.[14]

  • Anhydrous Conditions: Essential to prevent the Lewis acid from being quenched by water and to avoid undesired side reactions.

  • Low Temperature (0 °C): Helps to control the reactivity of the carbocation intermediate and minimize the formation of byproducts.

Safety Precautions:

  • BF₃·OEt₂ is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • DCM is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated area.

Protocol 2: Manganese-Catalyzed Radical-Mediated Ring-Opening Chlorination

Objective: To synthesize a γ-chloroketone via a manganese-catalyzed radical-mediated ring-opening of the title compound. This protocol is based on the work of Wang and colleagues on the ring-opening chlorination of cyclobutanols.[12]

Materials:

  • trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

  • Manganese(II) acetate (Mn(OAc)₂)

  • Sodium chloride (NaCl)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

  • 1,4-Dioxane

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a screw-cap vial equipped with a magnetic stir bar, add trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol (1.0 eq), Mn(OAc)₂ (0.1 eq), and NaCl (3.0 eq).

  • Solvent and Reagent Addition: Add 1,4-dioxane (0.2 M) followed by TBHP (3.0 eq).

  • Reaction: Seal the vial and stir the mixture at 60 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Quenching: After cooling to room temperature, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to decompose excess peroxide.

  • Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to yield the γ-chloroketone.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Justification:

  • Mn(OAc)₂: An inexpensive and efficient catalyst for generating the Mn(III) species in situ, which initiates the radical process.[12]

  • TBHP: Acts as the oxidant to generate the active Mn(III) species from Mn(II).

  • NaCl: Serves as the chlorine source for the radical trapping step.

  • 60 °C: Provides the thermal energy required to promote the reaction at a reasonable rate.

Safety Precautions:

  • TBHP is a strong oxidizing agent and should be handled with care. Avoid contact with metals.

  • 1,4-Dioxane is a flammable and potentially harmful solvent. Use in a fume hood.

Data Interpretation and Troubleshooting

Observation Potential Cause Suggested Solution
Low or no conversion Insufficiently active catalyst; reaction temperature too low; poor quality reagents.Ensure anhydrous conditions for the acid-catalyzed reaction. For the Mn-catalyzed reaction, use fresh TBHP. Increase reaction temperature in small increments (10 °C).
Formation of multiple products Uncontrolled side reactions; carbocation rearrangement to multiple isomers; radical side reactions.For acid-catalyzed reactions, try a milder Lewis acid or lower the temperature. For radical reactions, adjust the concentration of the radical trap or try a different solvent.
Product decomposition Product instability under the reaction or workup conditions.For acid-sensitive products, use a milder acid or a buffered workup. For thermally sensitive products, reduce the reaction temperature and time.

Conclusion

The ring-opening of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol represents a promising avenue for the synthesis of novel, potentially bioactive molecules. By leveraging established methodologies in cyclobutanol chemistry, including acid-catalyzed rearrangements and metal-catalyzed radical processes, researchers can access unique γ-functionalized ketones and cyclopentene derivatives bearing the medicinally relevant 3,5-dimethylpyrazole scaffold. The protocols provided herein serve as a robust starting point for exploring these transformations. Careful optimization and characterization will be key to unlocking the full synthetic potential of this versatile building block, paving the way for new discoveries in medicinal chemistry and drug development.

References

  • Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. Chemistry – A European Journal. [Link]

  • Manganese-Promoted Ring-Opening Hydrazination of Cyclobutanols. Organic Letters. [Link]

  • Manganese-Catalyzed Ring-Opening Carbonylation of Cyclobutanol Derivatives. Angewandte Chemie International Edition. [Link]

  • Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. Organic Letters. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • Selective Synthesis of Pyrazolo[1,2- a]pyrazolones and 2-Acylindoles via Rh(III)-Catalyzed Tunable Redox-Neutral Coupling of 1-Phenylpyrazolidinones with Alkynyl Cyclobutanols. Organic Letters. [Link]

  • Synthesis of 3-(5H-Pyrazolyl)cyclobutanone Derivatives. ResearchGate. [Link]

  • Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Macromolecules. [Link]

  • Selective Synthesis of Pyrazolo[1,2-a]pyrazolones and 2-Acylindoles via Rh(III)-Catalyzed Tunable Redox-Neutral Coupling of 1-Phenylpyrazolidinones with Alkynyl Cyclobutanols. Organic Letters. [Link]

  • Alkoxide-induced ring opening of bicyclic 2-vinylcyclobutanones: A convenient synthesis of 2-vinyl-substituted 3-cycloalkene-1-carboxylic acid esters. Beilstein Journal of Organic Chemistry. [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]

  • Synthesis of Highly Substituted Cyclobutanes via Silver‐Catalyzed Reaction of Pyrazole and Propargyl Carbonates. Chemistry – An Asian Journal. [Link]

  • Manganese-catalyzed ring-opening chlorination of cyclobutanols: regiospecific synthesis of γ-chloroketones. Organic Chemistry Frontiers. [Link]

  • Cyclobutene Ring Opening Reactions. ResearchGate. [Link]

  • Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Macromolecules. [Link]

  • Ring Expansion of Cyclobutylmethylcarbenium Ions to Cyclopentane or Cyclopentene Derivatives and Metal-Promoted Analogous Rearrangements. Chemical Reviews. [Link]

  • Two-Carbon Ring Expansion of Cyclobutanols to Cyclohexenones Enabled by Indole Radical Cation Intermediate: Development and Application to a Total Synthesis of Uleine. ACS Catalysis. [Link]

  • Boron Trifluoride Mediated Ring-Opening Reactions of trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates. Synthesis of Aroylmethylidene Malonates as Potential Building Blocks for Heterocycles. The Journal of Organic Chemistry. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Acid-catalyzed reactions of cyclobutanones. III. Formation of substituted 2-tetralones from α-phenylcyclobutanones. Canadian Journal of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. This guide provides in-depth, experience-driven advice, troubleshooting protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this target molecule?

A1: The most common approach is a two-step synthesis. First, a suitable cyclobutane precursor with a good leaving group, such as a tosylate or halide, is prepared. This is followed by a nucleophilic substitution reaction where 3,5-dimethylpyrazole attacks the electrophilic carbon on the cyclobutane ring.

Q2: Why is my overall yield consistently low?

A2: Low yields can stem from several factors. Common issues include incomplete reaction in either step, formation of side products like the cis-isomer or elimination products, and difficulties in purification. Careful control of reaction conditions, particularly temperature and choice of base, is critical.[1]

Q3: How can I confirm the stereochemistry of my final product?

A3: The trans stereochemistry can be confirmed using 1H NMR spectroscopy. The coupling constants between the protons on C1 and C2 of the cyclobutane ring are typically different for cis and trans isomers. Further confirmation can be achieved through 2D NMR techniques like NOESY or by single-crystal X-ray diffraction if a suitable crystal can be obtained.

Q4: What is the role of the base in the N-alkylation step?

A4: The base deprotonates the N-H of the 3,5-dimethylpyrazole, forming the pyrazolate anion. This anion is a much stronger nucleophile than the neutral pyrazole, which is necessary to efficiently displace the leaving group on the cyclobutane ring. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[2]

Troubleshooting Guide: Diagnosing & Solving Common Issues

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Yield in the N-Alkylation Step
Symptom / Observation Potential Cause Proposed Solution & Explanation
Multiple spots on TLC, including starting material. Incomplete reaction.1. Increase Reaction Temperature: Gently increase the temperature (e.g., from room temperature to 40-50 °C) to improve the reaction rate. Monitor by TLC to avoid decomposition.2. Use a Stronger Base: If using a weak base like K2CO3, consider switching to a stronger, non-nucleophilic base like NaH or DBU to ensure complete deprotonation of the pyrazole.[2]3. Extend Reaction Time: Some reactions require longer periods to reach completion. Monitor the reaction by TLC every few hours until the starting material is consumed.
Major byproduct with a similar Rf to the product. Formation of the cis-isomer.1. Optimize Leaving Group: A bulkier leaving group (e.g., tosylate vs. bromide) can sometimes favor the formation of the trans product through steric hindrance.2. Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures can increase the kinetic preference for the less sterically hindered trans product.
Streaking on TLC and difficult purification. Formation of pyrazole salts or other polar impurities.1. Aqueous Workup: Perform a thorough aqueous workup. Wash the organic layer with water and brine to remove inorganic salts.2. Acid/Base Wash: A dilute acid wash (e.g., 1M HCl) can remove unreacted basic starting materials, followed by a wash with saturated sodium bicarbonate to neutralize.
Problem 2: Difficulty in Purification
Symptom / Observation Potential Cause Proposed Solution & Explanation
Product co-elutes with impurities during column chromatography. Isomeric byproducts or impurities with similar polarity.1. Optimize Solvent System: Systematically screen different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) often provides better separation.2. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system. This can be highly effective for removing small amounts of impurities.
Product appears as an oil, though literature reports a solid. Residual solvent or presence of impurities.1. High Vacuum Drying: Dry the sample under high vacuum for an extended period to remove all traces of solvent.2. Re-purification: If the product is still an oil, it likely contains impurities. Re-purify using column chromatography with a shallower gradient.

Detailed Experimental Protocols

Workflow Overview

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Purification A Cyclobutane-1,2-diol B Activation (e.g., Tosylation) A->B C trans-2-(Tosyloxy)cyclobutanol B->C F Nucleophilic Substitution C->F D 3,5-Dimethylpyrazole E Base (e.g., NaH) in Anhydrous Solvent D->E E->F G Crude Product F->G H Aqueous Workup G->H I Column Chromatography H->I J Final Product I->J

Fig 1. General synthetic workflow.
Protocol 1: N-Alkylation of trans-2-(Tosyloxy)cyclobutanol

This protocol describes the nucleophilic substitution reaction.

Materials:

  • trans-2-(Tosyloxy)cyclobutanol (1.0 eq)

  • 3,5-Dimethylpyrazole (1.2 eq)[3]

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add 3,5-dimethylpyrazole.

  • Solvent Addition: Add anhydrous DMF and cool the mixture to 0 °C using an ice bath.

  • Deprotonation: Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • Nucleophilic Addition: Dissolve trans-2-(tosyloxy)cyclobutanol in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring the progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol.

Troubleshooting the N-Alkylation Reaction

G start Low Yield in N-Alkylation? check_sm Is starting material (SM) consumed (TLC)? start->check_sm incomplete Incomplete Reaction check_sm->incomplete No side_products Multiple Side Products? check_sm->side_products Yes solution_incomplete Increase Temp/Time Use Stronger Base (NaH) incomplete->solution_incomplete purification Purification Successful solution_incomplete->purification elimination Elimination Product Likely side_products->elimination Yes isomer Isomer Formation Possible side_products->isomer Possible solution_elimination Use less-hindered base Run at lower temperature elimination->solution_elimination solution_elimination->purification solution_isomer Optimize solvent polarity Lower reaction temperature isomer->solution_isomer solution_isomer->purification success Yield Improved purification->success Yes failure Consult Specialist purification->failure No

Fig 2. Decision tree for troubleshooting low yield.

References

  • BenchChem. (n.d.). Optimizing solvent and base selection for pyrazole synthesis. Benchchem.
  • Zhang, W., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]

  • El-Faham, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • van der Heijden, G., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry. Available at: [Link]

  • Jumbad, E. M. (2019). Synthesis and Characterization of Some New Pyrazole Derivatives. University of Baghdad Digital Repository. Retrieved from [Link]

  • El-Hiti, G. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and.... Molecules. Available at: [Link]

  • Tüzün, N. Ç., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes. Available at: [Link]

  • Ovonramwen, O. V., et al. (2021). Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. Communication in Physical Sciences. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Carrick, C., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry. Available at: [Link]

  • Cui, Z., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Sumitomo Chemical Company. (1998). N-alkylation method of pyrazole. Google Patents.
  • El-Hiti, G. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. ResearchGate. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Petrikaite, V., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. Available at: [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • Wang, Y., et al. (2012). 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. Acta Crystallographica Section E. Available at: [Link]

  • Gapparov, A. M., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • Kariuki, B. M., et al. (2012). A second polymorph of 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine. Acta Crystallographica Section E. Available at: [Link]

Sources

Technical Support Center: Stereoselective Synthesis of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 1,2-disubstituted cyclobutanes with high stereofidelity is notoriously challenging due to the inherent ring strain (approx. 26 kcal/mol) and the puckered conformation of the cyclobutane ring. When introducing a bulky nucleophile like 3,5-dimethyl-1H-pyrazole, steric clashes often lead to poor conversions, epimerization, or unexpected skeletal rearrangements.

This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to help you achieve >90% trans selectivity.

Mechanistic Pathways & Workflow Analysis

Understanding the trajectory of nucleophilic attack and the stability of reaction intermediates is critical. The diagram below illustrates the divergent stereochemical outcomes based on your choice of starting material and reaction conditions.

Workflow A Cyclobutene Oxide C1 Base Catalysis (NaH/DMF) Strict SN2 Pathway A->C1 + Pyrazole C2 Acid Catalysis Lewis/Brønsted A->C2 + Pyrazole B 2-Substituted Cyclobutanone R1 Kinetic Reduction (NaBH4 / L-Selectride) B->R1 R2 Thermodynamic Reduction (Equilibrating Conditions) B->R2 T trans-2-(3,5-dimethyl-1H- pyrazol-1-yl)cyclobutan-1-ol (Target) C1->T Anti-addition S1 Cyclopropyl Ketone (Meinwald Rearrangement) C2->S1 Ring Contraction S2 cis-Isomer (Kinetic Product) R1->S2 Less hindered face attack R2->T Epimerization

Reaction pathways and stereochemical outcomes for trans-cyclobutanol synthesis.

Troubleshooting FAQs

Q1: I am using cyclobutene oxide as my starting material, but my major product is a cyclopropyl ketone instead of the desired trans-cyclobutanol. What is causing this? Causality: Cyclobutene oxide is highly strained. If your reaction conditions are even mildly acidic (e.g., using Lewis acids to activate the epoxide), the molecule will undergo an oxidative ring contraction known as the Meinwald rearrangement[1],[2]. The acid triggers the cleavage of the C–C bond within the epoxide, contracting the 4-membered ring into a 3-membered cyclopropyl ketone to relieve strain. Solution: You must enforce a strict SN2 pathway. Abandon acid catalysts and instead pre-deprotonate the 3,5-dimethyl-1H-pyrazole with a strong base (like NaH) to form a highly reactive pyrazolide anion. This allows the ring-opening to proceed under basic conditions, ensuring an anti-addition that exclusively yields the trans isomer.

Q2: When I attempt to reduce 2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-one, my trans:cis ratio favors the cis isomer. How can I invert this selectivity? Causality: The reduction of substituted cyclobutanones is governed by facial sterics. Standard hydride donors (like NaBH₄ or L-Selectride) attack the carbonyl carbon from the less sterically hindered face—which is anti to the bulky 3,5-dimethylpyrazole group. Paradoxically, this pushes the resulting hydroxyl group to the same face as the pyrazole, yielding the cis isomer as the kinetic product. Solution: To enrich the trans isomer, you must switch from kinetic to thermodynamic control. The trans configuration is thermodynamically more stable because it minimizes pseudo-1,3-diaxial interactions on the puckered cyclobutane ring. Utilize a dissolving metal reduction (Na/NH₃) or a Meerwein-Ponndorf-Verley (MPV) reduction, which allows for reversible hydride transfer and equilibration to the more stable trans state.

Q3: The nucleophilic substitution of 2-bromocyclobutan-1-ol with 3,5-dimethylpyrazole yields very low conversion (<20%). Why? Causality: Direct SN2 displacement on a cyclobutane ring is notoriously slow. The transition state requires the reacting carbon to rehybridize from sp³ to sp², which temporarily increases the bond angle from ~90° to 120°, drastically increasing ring strain[3]. Furthermore, the methyl groups at the 3- and 5-positions of the pyrazole create severe steric hindrance during the approach trajectory. Solution: Convert the starting material to an epoxide (cyclobutene oxide) to utilize the release of ring strain as a thermodynamic driving force, or convert the alcohol to a superior leaving group (e.g., triflate, -OTf) and run the reaction in a polar aprotic solvent at elevated temperatures.

Quantitative Data: Stereochemical Control in Cyclobutanone Reduction

If your synthetic route relies on the reduction of the cyclobutanone intermediate, selecting the correct reducing agent is paramount. The table below summarizes the expected stereochemical outcomes based on the control mechanism.

Reducing Agent / CatalystReaction ConditionsControl MechanismDominant Facial AttackTypical trans:cis RatioYield
NaBH₄ MeOH, 0 °CKineticAnti to pyrazole15:85>90%
L-Selectride THF, -78 °CStrict KineticAnti to pyrazole5:9585%
Na / NH₃(l) Dissolving Metal, -33 °CThermodynamicN/A (Radical Anion)92:870%
Al(O-iPr)₃ / iPrOH MPV Reduction, 80 °CThermodynamicReversible Transfer88:1280%

Standardized Protocol: Base-Promoted Epoxide Ring Opening

This protocol is designed to bypass the Meinwald rearrangement and enforce a strict anti-addition, guaranteeing high trans stereofidelity.

Objective: Synthesize trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol with >95% diastereomeric excess. Materials: Cyclobutene oxide (1.0 eq), 3,5-dimethyl-1H-pyrazole (1.1 eq), Sodium hydride (60% dispersion in mineral oil, 1.2 eq), anhydrous DMF.

Step-by-Step Methodology:

  • Nucleophile Activation: Suspend NaH in anhydrous DMF at 0 °C under an inert argon atmosphere. Slowly add a solution of 3,5-dimethyl-1H-pyrazole in DMF dropwise.

    • Causality: Pre-deprotonation creates the highly nucleophilic pyrazolide anion, which is necessary to attack the sterically hindered cyclobutene oxide without requiring acid catalysis.

  • Epoxide Addition: Stir the mixture for 30 minutes until H₂ evolution completely ceases. Add cyclobutene oxide dropwise while maintaining the temperature at 0 °C.

  • Thermal Activation: Gradually warm the reaction vessel to 60 °C and stir for 12 hours.

    • Causality: The sp³-to-sp² transition state in cyclobutane SN2 reactions has a high activation barrier; elevated thermal energy is required to achieve full conversion.

  • Quench and Extraction: Cool the reaction to room temperature, quench slowly with saturated aqueous NH₄Cl, and extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over Na₂SO₄ and concentrate in vacuo.

  • Self-Validation (NMR & NOE Analysis): Purify via silica gel chromatography. To validate the trans stereochemistry, perform 1D ¹H NMR and 2D NOESY. For a 1,2-disubstituted cyclobutane, analyze the coupling constants. A ³J value of 2–6 Hz between the C1 and C2 methine protons indicates a trans relationship. Conversely, an NOE correlation between the C1 substituent and the C2 proton on the same face, combined with a larger ³J (8–10 Hz), confirms contamination by the cis arrangement[4].

Sources

preventing side reactions during trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Welcome to the technical support center for the synthesis of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. The inherent ring strain of the cyclobutane core and the need for precise stereochemical control present unique synthetic challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate these challenges and optimize your synthetic route.

Our discussion will be framed around a common and logical synthetic pathway, which serves as a basis for understanding where potential issues can arise.

Context: A Plausible Synthetic Pathway

A robust method for preparing the target compound involves a three-step sequence starting from commercially available cyclobutanone. This pathway offers clear points for control and optimization.

digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1. Plausible synthetic pathway and major potential side reactions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each answer provides an explanation of the underlying cause and offers actionable solutions.

Question 1: My final product is a mixture of cis and trans isomers. How can I improve the selectivity for the desired trans isomer?

Answer: This is the most critical stereochemical challenge in this synthesis. The cis:trans ratio is determined entirely by the diastereoselectivity of the ketone reduction in the final step. The outcome depends on the steric environment of the ketone and the choice of reducing agent.

Causality: The bulky 3,5-dimethylpyrazolyl group at the C2 position sterically hinders one face of the cyclobutanone ring.

  • Small Hydride Reagents (e.g., NaBH₄, LiBH₄): These reagents preferentially attack from the less sterically hindered face. In the most stable conformation of the intermediate, the pyrazolyl group will occupy a pseudo-equatorial position to minimize steric strain. The small hydride will therefore attack from the opposite (pseudo-axial) face, pushing the resulting hydroxyl group into a pseudo-equatorial position, leading to the desired trans product.[1]

  • Bulky Hydride Reagents (e.g., L-Selectride®, K-Selectride®): These reagents are highly sterically demanding. They are too large to approach from the less hindered face and are forced to attack from the same face as the pyrazolyl substituent (pseudo-axial attack). This results in the formation of the cis isomer, where the hydroxyl group is in a pseudo-axial position.

digraph "Stereoselective_Reduction" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [arrowhead=open, color="#4285F4"];

}

Figure 2. Steric influence on the diastereoselective reduction of the ketone intermediate.

Solutions:

  • Optimize the Reducing Agent: Switch to a small, unhindered hydride source. Sodium borohydride (NaBH₄) in methanol or ethanol is the recommended starting point.

  • Control Temperature: Perform the reduction at low temperatures (e.g., 0 °C to -78 °C). This enhances the kinetic selectivity, further favoring the approach from the less hindered face.

  • Use Additives: The addition of Lewis acids like cerium(III) chloride (Luche reduction) can chelate with the carbonyl oxygen, increasing its electrophilicity and potentially improving selectivity with NaBH₄.

Reducing AgentTypical SolventTemperature (°C)Expected Major IsomerRationale
NaBH₄ MeOH or EtOH0 to 25trans Small size, attacks from less hindered face.
LiAlH₄ THF or Et₂O0trans Small size, but higher reactivity.
L-Selectride® THF-78cis Very bulky, attacks from more hindered face.
NaBH(OAc)₃ CH₂Cl₂ or THF0 to 25trans Moderately bulky but often highly selective for the thermodynamic product.[1]

Question 2: I am observing a significant amount of cyclobutenone as a byproduct during the substitution step. How can I prevent this?

Answer: The formation of cyclobutenone indicates that an E2 (elimination) reaction is outcompeting the desired SN2 (substitution) reaction. This is a classic side reaction when reacting a 2-haloketone with a nucleophile that can also act as a base.

Causality: The α-protons of the 2-bromocyclobutanone are acidic due to the adjacent electron-withdrawing carbonyl group. A sufficiently strong or sterically hindered base will preferentially abstract a proton, leading to the elimination of HBr and formation of the cyclobutenone double bond. 3,5-Dimethylpyrazole is a weak base, but the base added to deprotonate it (if any) or to scavenge the HBr byproduct is often the culprit.

Solutions:

  • Choice of Base: Avoid strong, non-nucleophilic bases like DBU or t-butoxide. Use a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are sufficient to facilitate the reaction without promoting elimination.

  • Solvent Selection: Use a polar aprotic solvent such as DMF or acetonitrile. These solvents stabilize the transition state of the SN2 reaction more than the E2 transition state, favoring substitution.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination over substitution. Start at room temperature and gently heat only if necessary.

  • Pre-formation of the Pyrazole Salt: Instead of adding a base to the reaction mixture, you can pre-form the sodium or potassium salt of 3,5-dimethylpyrazole using a strong base like NaH, and then add the 2-bromocyclobutanone. This ensures you are using a potent nucleophile with no excess strong base present during the reaction.

Question 3: My NMR shows unexpected signals, suggesting the cyclobutane ring has opened. When is this likely to happen and how can I avoid it?

Answer: Ring-opening of cyclobutane derivatives is a known side reaction driven by the relief of ring strain (~26 kcal/mol). This can be initiated by strong acids, bases, or radical conditions.[2][3]

Causality:

  • Lewis Acid Catalysis: Strong Lewis acids used during reaction or workup can coordinate to the carbonyl oxygen, weakening the adjacent C-C bonds and promoting cleavage.[4]

  • Radical-Initiated Opening: Some transition metals or radical initiators can promote the formation of a radical at the C1 position (alkoxy radical), which can then undergo β-scission of the strained C-C bond.[5]

  • Strongly Basic Conditions: Enolate formation under harsh basic conditions can sometimes trigger rearrangement and ring-opening pathways.

Solutions:

  • Maintain Neutral or Mildly Basic Conditions: Avoid strongly acidic or basic conditions throughout the synthesis, especially during workup and purification. Use a saturated solution of sodium bicarbonate for aqueous washes instead of stronger bases.

  • Avoid High Temperatures: Thermal stress can contribute to ring-opening. Maintain moderate temperatures during all steps.

  • Purification Method: When performing column chromatography, consider using a silica gel that has been neutralized with triethylamine. The inherent acidity of standard silica gel can sometimes cause degradation of sensitive compounds on the column.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best way to synthesize the 2-bromocyclobutanone precursor? A1: Alpha-bromination of cyclobutanone can be achieved under several conditions. A common method is the reaction with N-bromosuccinimide (NBS) with a catalytic amount of HBr in a solvent like CCl₄ or acetonitrile. Alternatively, reaction with bromine (Br₂) in acetic acid or methanol can also be effective. Careful control of stoichiometry is required to avoid di-bromination.

Q2: How can I confirm the trans stereochemistry of my final product? A2: The most definitive method is single-crystal X-ray diffraction. However, for routine analysis, 2D NMR techniques are powerful. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is ideal. For the trans isomer, you should observe a NOE correlation between the C1-H proton (the one attached to the carbon with the OH group) and the C2-H proton (the one attached to the carbon with the pyrazole). For the cis isomer, this correlation would be much stronger or accompanied by other correlations depending on the exact conformation. The coupling constants (J-values) between these protons in the ¹H NMR can also provide clues, though they can be complex in four-membered rings.

Q3: Can I use a different pyrazole, for example, an unsubstituted one? A3: Yes, but be aware of potential regioselectivity issues. Unsubstituted pyrazole or asymmetrically substituted pyrazoles have two different nitrogen atoms that can act as nucleophiles. This can lead to a mixture of N1- and N2-alkylated regioisomers, which are often very difficult to separate.[7][8] Using a symmetrically substituted pyrazole like 3,5-dimethylpyrazole cleverly avoids this problem.

Experimental Protocols

Protocol 1: Optimized Nucleophilic Substitution

This protocol is designed to maximize the yield of the desired substitution product while minimizing the formation of the cyclobutenone byproduct.

  • To a solution of 3,5-dimethylpyrazole (1.1 equivalents) in anhydrous acetonitrile (10 mL per 1 mmol of pyrazole) in a round-bottom flask, add cesium carbonate (Cs₂CO₃, 1.5 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 2-bromocyclobutanone (1.0 equivalent) in acetonitrile dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Once complete, filter the mixture through a pad of Celite® to remove the inorganic salts, washing with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ketone, which can be purified by column chromatography or used directly in the next step.

Protocol 2: Diastereoselective Reduction to trans-Alcohol

This protocol is optimized for the selective formation of the trans isomer.

  • Dissolve the crude 2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-one (1.0 equivalent) in anhydrous methanol (20 mL per 1 mmol of ketone) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, slowly quench by adding acetone dropwise until gas evolution ceases.

  • Add water and extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization to yield the pure trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol.

References

  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters.
  • Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. Organic Letters. [Link]

  • 1-BENZYL-3-PHENYL-1H-PYRAZOLE. Organic Syntheses. [Link]

  • Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids. ResearchGate. [Link]

  • Recent advances using cyclopropanols and cyclobutanols in ring-opening asymmetric synthesis. ResearchGate. [Link]

  • Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. PMC. [Link]

  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC. [Link]

  • Manganese-Promoted Ring-Opening Hydrazination of Cyclobutanols. ACS Publications. [Link]

  • Synthesis of cyclobutanols. Organic Chemistry Portal. [Link]

  • Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. PMC. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 3-(5H-Pyrazolyl)cyclobutanone Derivatives. Asian Journal of Chemistry. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Synthesis of 3-(5H-Pyrazolyl)cyclobutanone Derivatives. ResearchGate. [Link]

  • Lewis Acid Catalyzed Ring‐Opening Reaction of Cyclobutanones towards Conjugated Enones. ResearchGate. [Link]

  • synthesis of pyrazoles. YouTube. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Process for the purification of pyrazoles.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Synthesis of 3-(5H-Pyrazolyl)cyclobutanone Derivatives. Scite.ai. [Link]

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

Sources

Technical Support Center: Crystallization of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the crystallization of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and practical, field-proven protocols. Our approach is to explain the causality behind experimental choices, ensuring you are empowered to solve challenges during the purification and isolation of this compound.

Predicted Physicochemical Profile

Quantitative experimental data for trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol is not widely available. However, based on its constituent functional groups (a hydroxyl group, a cyclobutane ring, and a dimethyl-pyrazole moiety), we can predict its behavior to guide our crystallization strategy.

  • Hydrogen Bonding: The secondary alcohol (-OH) group is a strong hydrogen bond donor and acceptor. The pyrazole ring contains nitrogen atoms that are hydrogen bond acceptors. This suggests that protic solvents may be effective.[1]

  • Polarity: The molecule possesses moderate polarity. It is expected to be soluble in polar organic solvents like alcohols and acetone but may have limited solubility in nonpolar solvents like hexanes or highly polar solvents like water.[2]

  • Melting Point: While the exact melting point is not reported in the provided search results, related 3,5-dimethylpyrazole derivatives have melting points around 100-140°C.[3][4] This is a critical parameter, as a low melting point can increase the risk of "oiling out".[5][6]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the crystallization of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol in a direct question-and-answer format.

Issue 1: My compound fails to crystallize and the solution remains clear.

Question: I have followed a standard cooling protocol, but after cooling my solution to room temperature and even in an ice bath, no crystals have formed. What is happening?

Answer: This is a common and frustrating issue, typically rooted in insufficient supersaturation. Supersaturation is the essential driving force for both the formation of new crystals (nucleation) and the growth of existing ones.[7] If the solution is not supersaturated, the compound will simply remain dissolved.

Possible Causes & Solutions:

  • Excess Solvent: This is the most frequent cause.[5] You may have added more hot solvent than was necessary to dissolve the compound, meaning the solution does not become saturated upon cooling.

    • Solution: Gently heat the solution to evaporate a portion of the solvent. You can do this on a hot plate in a fume hood or by using a rotary evaporator to carefully remove a small amount of solvent.[5] Afterward, attempt the cooling process again.

  • High Solubility: The compound may be too soluble in your chosen solvent, even at low temperatures.

    • Solution: A different solvent or a mixed-solvent system is required. An ideal crystallization solvent is one in which the compound is soluble when hot but poorly soluble when cold.[8] Consider a solvent pair, such as dissolving the compound in a minimal amount of a "good" solvent (e.g., ethanol) and then slowly adding a "poor" or "anti-solvent" (e.g., water or hexane) until the solution becomes slightly cloudy.[9][10]

  • Inhibition of Nucleation: Crystal formation requires an initial "seed" or nucleation site to begin. Sometimes, a supersaturated solution can be stable if these sites are absent.

    • Solution: Induce nucleation through one of these methods:

      • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[6][7] The microscopic glass fragments can serve as nucleation sites.

      • Seed Crystals: If you have a small amount of the solid compound, add a tiny speck to the cold solution.[6] This provides a perfect template for further crystal growth.

      • Ultrasonication: Placing the flask in an ultrasonic bath for a short period can sometimes provide the energy needed to initiate nucleation.

Issue 2: My compound separates as an oil instead of crystals ("Oiling Out").

Question: When I cool my solution, a viscous liquid or oil separates instead of a solid. Why does this happen and how can I fix it?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or more commonly, when the solution becomes so highly supersaturated that the solute separates as a liquid phase before it has time to organize into a crystal lattice.[6][11] Impurities can also lower the melting point of the mixture, exacerbating this issue.[5][12] This is a significant problem because oils tend to trap impurities, defeating the purpose of crystallization.[6]

Troubleshooting Flowchart for Oiling Out

Caption: Decision workflow for troubleshooting oiling out.

Possible Causes & Solutions:

  • High Solute Concentration / Rapid Cooling: The solution is too concentrated, or the cooling rate is too fast, leading to a very high level of supersaturation that favors the formation of a disordered liquid phase.[5]

    • Solution 1: Reheat the solution to re-dissolve the oil, add a bit more solvent (10-20% extra volume) to reduce the concentration, and cool the solution much more slowly.[5][6] Insulating the flask with glass wool or placing it in a large beaker of warm water (a makeshift dewar) will slow down the cooling process significantly.

    • Solution 2: Use a solvent with a lower boiling point. This can sometimes help because the solution will be cooler when it becomes saturated.[10]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the solute-solvent system.[12][13]

    • Solution: The crude material may require further purification before attempting crystallization. Consider running the material through a short silica gel plug to remove highly polar or nonpolar impurities.

  • Inappropriate Solvent Choice: The solvent may be too "good," causing the compound to remain in a highly concentrated, semi-liquid state.

    • Solution: Switch to a less effective solvent or use an anti-solvent system where crystallization is induced by a gradual change in solvent composition rather than a drastic temperature drop.[14]

Issue 3: I am getting very small crystals or a fine powder.

Question: Crystals are forming, but they are extremely small, like a fine powder. How can I encourage the growth of larger, more well-defined crystals?

Answer: The formation of very small crystals indicates that the rate of nucleation (the birth of new crystals) is much faster than the rate of crystal growth. When countless nuclei form simultaneously, they compete for the available solute, and none can grow to a significant size.[7] This is often caused by a rapid increase in supersaturation.

Possible Causes & Solutions:

    • Solution: Slow down the crystallization process. For cooling crystallization, insulate the flask.[6] For evaporative crystallization, reduce the surface area exposed to air (e.g., use a vial with a narrow opening or cover it with perforated parafilm).[16]

  • Excessive Agitation: Stirring or disturbing the solution during the growth phase can induce secondary nucleation.

    • Solution: Once the solution is set aside to crystallize, leave it in a vibration-free location.[7]

  • High Supersaturation: The initial concentration of the solution might be too high.

    • Solution: Use a slightly larger volume of solvent. While this may slightly decrease the overall yield, it will favor the growth of higher-quality, larger crystals by maintaining a lower level of supersaturation.[6]

Recommended Solvents & Protocols

Solvent Screening

The choice of solvent is the most critical parameter in crystallization.[9] For trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol, with its moderate polarity and hydrogen bonding capabilities, the following solvents are recommended for initial screening.

SolventTypeBoiling Point (°C)Rationale & Use Case
Isopropanol Protic82.6Good potential for cooling crystallization. Similar to ethanol but slightly less polar.[9]
Ethanol Protic78.4A good general-purpose solvent for pyrazole derivatives.[10] Effective for cooling crystallization.
Ethyl Acetate Aprotic77.1Medium polarity solvent, often effective for compounds of intermediate polarity.[9] Good for cooling.
Acetone Aprotic56Often too soluble for cooling, but an excellent "good" solvent for anti-solvent methods.[9]
Toluene Aromatic111Can be effective for less polar compounds or as a co-solvent. Its high boiling point can sometimes help prevent oiling out.[9]
Water Protic100Likely a poor solvent. Best used as an "anti-solvent" with a miscible organic solvent like ethanol or acetone.[9][17]
Hexane/Heptane Nonpolar~69 / ~98Likely a very poor solvent. Excellent choice as an "anti-solvent" with more polar solvents like ethyl acetate or acetone.
Protocol 1: Slow Cooling Crystallization

Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol. Add a small volume of a chosen solvent (e.g., isopropanol or ethyl acetate).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained at the boiling point. Avoid adding a large excess.

  • Hot Filtration (Optional): If any insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature in a location free from drafts or vibrations. To further slow the cooling, you can place the flask inside a larger beaker.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the ice-cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Anti-Solvent Addition

This technique is highly effective when a compound is very soluble in one solvent but poorly soluble in another that is miscible with the first.[17][19]

Methodology:

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Anti-Solvent Addition: With gentle stirring, slowly add a miscible "anti-solvent" (e.g., water or hexane) dropwise.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the point of saturation has been reached. If it becomes too cloudy, add a drop or two of the "good" solvent to clarify.

  • Crystal Growth: Cover the flask and set it aside undisturbed. Crystals should form slowly over time. Cooling the mixture in an ice bath can increase the yield once crystal growth is established.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the slow cooling protocol, using the cold solvent mixture or the cold anti-solvent for washing.

Logical Relationship of Key Crystallization Parameters

Crystallization cluster_0 Driving Force cluster_1 Kinetic Processes cluster_2 Controlling Factors Supersaturation Supersaturation Nucleation Nucleation (Crystal Birth) Supersaturation->Nucleation High rate favors Growth Crystal Growth (Size Increase) Supersaturation->Growth Low rate favors Nucleation->Growth Provides sites for CoolingRate Cooling/Evaporation Rate CoolingRate->Supersaturation Concentration Solute Concentration Concentration->Supersaturation Purity Compound Purity Purity->Nucleation Affects kinetics Purity->Growth Affects quality

Caption: Interplay between key factors in the crystallization process.

References

Sources

Technical Support Center: Extraction & Purification of trans-2-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. The synthesis of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol—typically achieved via the nucleophilic ring-opening of cyclobutene oxide by 3,5-dimethylpyrazole—presents unique downstream purification challenges. Because the starting materials, the target trans-isomer, and the cis-isomer byproduct share overlapping physicochemical properties, standard extraction templates often fail.

This guide provides a self-validating, mechanistically grounded framework for isolating the pure trans-isomer, engineered specifically for drug development professionals and synthetic chemists.

Part 1: System Architecture & Purification Workflow

The following workflow maps the optimized phase-separation and crystallization pipeline required to isolate the target molecule from structurally similar impurities.

G N1 Crude Reaction Mixture (Target, Cis-isomer, 3,5-DMP) N2 Liquid-Liquid Extraction (EtOAc / Citric Acid Buffer) N1->N2 N3 Aqueous Phase (pH 2.8) [Protonated 3,5-DMP] N2->N3 pH 2.8 Wash N4 Organic Phase [Trans & Cis Isomers] N2->N4 Organic Retention N5 Silica Plug Filtration (Removes Polymeric Byproducts) N4->N5 N6 Selective Crystallization (Hexane/EtOAc gradient) N5->N6 N7 Mother Liquor [Enriched Cis-isomer] N6->N7 High Solubility Fraction N8 Pure Trans-Isomer [Target Product] N6->N8 Precipitate

Workflow for the extraction and purification of the trans-cyclobutanol pyrazole derivative.

Part 2: Diagnostic Q&A (Troubleshooting Guide)

Q1: My organic extract is heavily contaminated with unreacted 3,5-dimethylpyrazole. How can I selectively remove it without losing the target product? Mechanistic Cause: 3,5-dimethylpyrazole (3,5-DMP) is highly soluble in organic solvents and partitions poorly into neutral water. Solution: Utilize a tightly controlled pH-gradient wash. The conjugate acid of free 3,5-DMP has a pKa of approximately 4.1 ()[1]. However, once the pyrazole nitrogen is alkylated (as in your product), the steric hindrance and altered electronic distribution drop the pKa of the conjugate acid to < 2.5. By washing your ethyl acetate extract with a citric acid buffer adjusted to exactly pH 2.8, you ensure that >95% of the unreacted 3,5-DMP is protonated (rendering it water-soluble) while the trans-product remains unprotonated and safely partitioned in the organic layer.

Q2: NMR analysis shows a 15-20% contamination of the cis-isomer. Why did this form, and how do I separate it from the trans-isomer? Mechanistic Cause: While the ring-opening of cyclobutene oxide typically proceeds via an anti-periplanar trajectory yielding the trans-isomer[2], localized thermodynamic equilibration or pseudo- SN​1 pathways can generate the cis-isomer. Solution: Exploit their differential capacity for intramolecular hydrogen bonding. In the cis-isomer, the hydroxyl group and the pyrazole ring project from the same face of the rigid cyclobutane ring, allowing the OH to form a strong intramolecular hydrogen bond with the pyrazole nitrogen, a phenomenon well-documented in cis-cyclobutane derivatives ()[3] and cis-cyclobutane β -amino acids ()[4]. In the trans-isomer, these groups project from opposite faces and are too far apart to interact intramolecularly[5]. Because the cis-isomer satisfies its hydrogen-bonding capacity internally, it is significantly less polar and more soluble in non-polar solvents. Action: Perform a selective crystallization using a Hexane/Ethyl Acetate (8:2) system. The trans-isomer will readily precipitate into a stable crystal lattice via intermolecular H-bonding, leaving the cis-isomer dissolved in the mother liquor.

Q3: I am experiencing severe emulsions during the aqueous extraction phase. How can I break them? Mechanistic Cause: The target molecule is inherently amphiphilic (a polar pyrazole/hydroxyl headgroup with a lipophilic cyclobutane/dimethyl tail). Furthermore, trace polymeric degradation products from cyclobutene oxide can act as surfactants. Solution:

  • Thermodynamic adjustment: Increase the ionic strength of the aqueous layer by saturating it with NaCl (brine). This "salting out" effect decreases the solubility of the organic compounds in the aqueous phase, forcing phase separation.

  • Mechanical filtration: If the emulsion persists, filter the entire biphasic mixture through a pad of Celite. This strips out the polymeric cyclobutene oxide byproducts stabilizing the emulsion.

Part 3: Quantitative Parameter Matrix

Understanding the physicochemical constants of your mixture is critical for predicting extraction behavior. Below is a summary of the phase-separation parameters:

CompoundpKa (Conjugate Acid)Intramolecular H-BondingRelative Polarity (TLC)Hexane Solubility
3,5-Dimethylpyrazole ~4.1NoHigh (Tails heavily)Moderate
cis-Isomer < 2.5Yes (Strong OH···N interaction)Low (Higher Rf​ )High
trans-Isomer < 2.5No (Sterically forbidden)Moderate (Lower Rf​ )Low

Part 4: Standard Operating Procedure (SOP)

Follow this self-validating protocol to ensure maximum purity of the trans-isomer.

Step 1: Reaction Quench & Initial Partitioning

  • Concentrate the crude reaction mixture under reduced pressure to remove volatile reaction solvents.

  • Redissolve the viscous residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Self-Validation Check: Ensure complete dissolution. Any remaining insoluble gums are likely highly cross-linked poly-cyclobutene oxide and should be mechanically filtered out before proceeding.

Step 2: pH-Controlled Aqueous Wash (3,5-DMP Removal)

  • Prepare a 0.5 M Citric Acid / Sodium Citrate buffer. Adjust precisely to pH 2.8 using a calibrated pH meter.

  • Wash the EtOAc layer with three equal volumes of the pH 2.8 buffer.

  • Causality Rule: The pH 2.8 environment is >1 unit below the pKa of 3,5-DMP (4.1), ensuring >90% protonation and aqueous partitioning, while remaining above the pKa of the N-alkylated product (~2.0), keeping it safely in the organic phase.

Step 3: Emulsion Breaking & Desiccation

  • Wash the organic layer once with saturated aqueous NaCl (brine) to break any micro-emulsions and remove residual water.

  • Dry the organic phase over anhydrous Na2​SO4​ . Filter the drying agent and concentrate the filtrate in vacuo.

Step 4: Silica Plug Filtration

  • Pass the concentrated organic residue through a short pad of silica gel, eluting with 100% EtOAc.

  • Causality Rule: This rapid filtration removes highly polar baseline impurities and residual polymeric degradation products that will otherwise inhibit crystal nucleation in the next step.

Step 5: Selective Crystallization (Cis/Trans Separation)

  • Dissolve the filtered residue in a minimum volume of hot EtOAc.

  • Slowly add hot Hexanes until the solution becomes slightly turbid (approximate ratio Hexane:EtOAc is 8:2).

  • Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator for 12 hours.

  • Self-Validation Check: The trans-isomer will crystallize as white needles due to its robust intermolecular hydrogen-bonding network. The cis-isomer remains in the mother liquor. Filter and wash the crystals with ice-cold hexanes.

Part 5: References

  • Title: 3,5-Dimethylpyrazole | C5H8N2 | CID 6210 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Oxidative Ring Contraction of Cyclobutenes: General Approach to Cyclopropylketones including Mechanistic Insights Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: The effect of structure and isomerism on the vapor pressures of organic molecules and its potential atmospheric relevance Source: Aerosol Science and Technology (Taylor & Francis) URL: [Link]

  • Title: Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure Source: Langmuir (ACS Publications) URL: [Link]

Sources

Validation & Comparative

Comparative Analysis of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, historically dominating the landscape of kinase inhibitors, anti-inflammatory agents, and oncology therapeutics [1]. However, the modern drug discovery paradigm is aggressively shifting away from flat, lipophilic, sp2-hybridized aromatic structures toward three-dimensional, sp3-rich frameworks—a movement often termed "escaping flatland."

This guide provides an objective, highly technical comparison between trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol —a rigid, sp3-enriched building block—and traditional pyrazole alternatives such as aryl-pyrazoles and flexible aliphatic pyrazoles. By analyzing physicochemical properties, conformational dynamics, and synthetic utility, we demonstrate how this specific cyclobutanol derivative optimizes pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Structural & Physicochemical Profiling: The "Why"

To understand the utility of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol, we must deconstruct its structural causality:

  • The 3,5-Dimethylpyrazole Core: The methyl groups serve a dual purpose. Sterically, they fill hydrophobic pockets adjacent to kinase hinge regions. Electronically, they increase the electron density of the pyrazole ring, modulating its pKa and enhancing its strength as a hydrogen-bond acceptor [2].

  • The Cyclobutane Ring (High Fsp3): Replacing a flat phenyl ring with a cyclobutane ring drastically increases the fraction of sp3 carbons (Fsp3). High Fsp3 correlates directly with improved aqueous solubility, reduced off-target promiscuity, and higher clinical success rates. Furthermore, the cyclobutane ring provides conformational rigidity, restricting the rotatable bonds and lowering the entropic penalty upon target binding.

  • The trans-Hydroxyl Vector: The trans stereochemistry is critical. A cis configuration would permit intramolecular hydrogen bonding between the hydroxyl group and the pyrazole nitrogen, masking the polar surface area and increasing lipophilicity. The trans geometry forces the -OH vector outward, ensuring it remains available for solvent interaction (boosting solubility) or for forming critical hydrogen bonds with the target protein's solvent-exposed regions.

Quantitative Performance Comparison

The following table summarizes the theoretical physicochemical advantages of the cyclobutanol-pyrazole fragment against standard industry alternatives.

Propertytrans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol1-Phenyl-3,5-dimethyl-1H-pyrazole4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine
Structural Class Rigid Cycloalkyl-pyrazoleFlat Aryl-pyrazoleFlexible Heterocyclyl-pyrazole
Molecular Weight 166.22 g/mol 172.23 g/mol 179.26 g/mol
Fsp3 (sp3 Carbons/Total) 0.67 (Optimal) 0.18 (Sub-optimal)0.70 (High)
Rotatable Bonds 1 (Conformationally Locked)1 (Rigid)1 (Flexible ring puckering)
TPSA (Ų) 38.017.829.8
LogP (Estimated) ~1.2 (Hydrophilic)~3.5 (Highly Lipophilic)~1.5 (Hydrophilic)
Entropic Penalty Low (Rigid framework)Low (Flat framework)High (Flexible chair/boat flips)
Primary Application Fragment-Based Drug Design (FBDD)Hydrophobic pocket fillingSolubilizing appendage

Mechanistic Pathways & Pharmacophore Logic

The selection of a pyrazole building block dictates the downstream success of the lead compound. As illustrated below, the cyclobutanol derivative provides a superior balance of rigidity and polarity compared to traditional alternatives.

G N1 Hit Identification (Pyrazole Scaffolds) N2 Aryl-Pyrazoles (Low Fsp3, High Lipophilicity) N1->N2 N3 Piperidinyl-Pyrazoles (Flexible, High Entropy Penalty) N1->N3 N4 trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol (High Fsp3, Rigid, Trans-Vector) N1->N4 N5 Lead Optimization (Improved PK/PD & Solubility) N2->N5 Toxicity Risks N3->N5 Weak Binding N4->N5 Optimal PK

Structural triage of pyrazole scaffolds in fragment-based drug discovery.

When binding to a target (such as a kinase hinge region), the spatial orientation of the molecule is paramount. The cyclobutane ring acts as a rigid spacer that precisely vectors the pyrazole into the hinge while directing the hydroxyl group toward the solvent channel.

Pathway Target Target Protein (e.g., Kinase Hinge) Pyrazole 3,5-Dimethylpyrazole (H-Bond Acceptor/Donor) Target->Pyrazole Anchoring Cyclobutane Cyclobutane Ring (Conformational Locking) Pyrazole->Cyclobutane Rigidifies Complex High-Affinity Target Complex (Reduced Entropic Penalty) Pyrazole->Complex Hydroxyl trans-Hydroxyl Group (Solvent Vectoring / H-Bonding) Cyclobutane->Hydroxyl Orients Hydroxyl->Complex Stabilizes

Pharmacophore mapping and binding causality of the cyclobutanol-pyrazole fragment.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols detail the synthesis and validation of the trans-cyclobutanol derivative, followed by a comparative solubility assay. These protocols are designed as self-validating systems, ensuring that causality and empirical evidence drive the workflow.

Protocol A: Regioselective Synthesis & Stereochemical Validation

Objective: Synthesize trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol via the nucleophilic ring-opening of cyclobutene oxide, ensuring strict trans stereochemistry.

Causality: The use of an epoxide ring-opening mechanism (SN2) inherently dictates an anti-periplanar attack, guaranteeing the trans relationship between the incoming pyrazole nucleophile and the resulting hydroxyl group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 3,5-dimethyl-1H-pyrazole (10.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Deprotonation: Add anhydrous potassium carbonate (K2CO3, 15.0 mmol) to the solution. Stir at room temperature for 30 minutes to generate the pyrazolide anion.

  • Epoxide Opening: Slowly add cyclobutene oxide (12.0 mmol) dropwise via syringe. Heat the reaction mixture to 80°C and stir for 12 hours.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (50 mL), and wash with distilled water (3 x 20 mL) and brine (20 mL) to remove DMF. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Self-Validation (NMR Analysis):

    • Action: Perform 1H-NMR (400 MHz, CDCl3).

    • Validation Check: Locate the methine protons on the cyclobutane ring. The coupling constant ( J ) between the proton adjacent to the hydroxyl group and the proton adjacent to the pyrazole ring must be analyzed. A J value of ~8–10 Hz confirms the trans-diaxial-like relationship, validating the successful stereoselective synthesis. The absence of a smaller J value (~5-7 Hz) confirms no cis contamination.

Protocol B: Comparative Thermodynamic Solubility Assessment

Objective: Quantify the aqueous solubility enhancement provided by the cyclobutanol framework compared to the 1-phenyl-3,5-dimethylpyrazole analog.

Causality: Measuring thermodynamic solubility in a buffered aqueous system validates the hypothesis that the high Fsp3 and trans-hydroxyl vector prevent lipophilic aggregation.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of both trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol and 1-phenyl-3,5-dimethyl-1H-pyrazole in HPLC-grade DMSO.

  • Incubation: Add 10 µL of each stock to separate glass vials containing 990 µL of Phosphate Buffered Saline (PBS, pH 7.4). Cap tightly and shake at 300 rpm at 25°C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes to pellet any undissolved compound.

  • Quantification: Carefully extract 500 µL of the supernatant. Dilute 1:1 with acetonitrile to prevent precipitation during analysis.

  • Self-Validation (HPLC-UV):

    • Action: Analyze the samples via HPLC-UV using a standard calibration curve generated from the DMSO stocks.

    • Validation Check: The cyclobutanol derivative will elute earlier (lower retention time on a C18 reverse-phase column) and show a significantly higher calculated concentration in the supernatant (>500 µM) compared to the phenyl derivative (<50 µM), empirically validating the "escape from flatland" solubility hypothesis.

Conclusion

The transition from flat aryl-pyrazoles to sp3-rich frameworks like trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol represents a highly rational approach to modern drug design. By leveraging the conformational rigidity of the cyclobutane ring and the precise vectoring of the trans-hydroxyl group, researchers can achieve superior target binding affinities while mitigating the solubility and toxicity issues inherent to traditional lipophilic scaffolds [3]. This building block serves as a premier example of how structural causality directly dictates pharmacological success.

References

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry (via PubMed Central / NIH) URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: Molecules (MDPI) URL: [Link]

Mass Spectrometry Validation of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

In fragment-based drug discovery (FBDD), the architectural integrity of small-molecule building blocks dictates the success of downstream library synthesis. The compound trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol (C₉H₁₄N₂O, Exact Mass: 166.1106 Da) is a highly specialized scaffold. The cyclobutanol ring provides a rigid, metabolically stable bioisostere for phenyl rings, while the trans configuration ensures a specific exit vector for the 3,5-dimethylpyrazole pharmacophore.

Validating this molecule presents unique analytical challenges: it is low-molecular-weight, highly polar, and stereospecific. As an application scientist, I do not just look for a mass match; I look for a self-validating analytical system that proves identity, purity, and structural connectivity. This guide objectively compares mass spectrometry (MS) platforms for this validation and provides a field-proven, mechanistic protocol.

Mechanistic Fragmentation Profiling: The Causality of the Spectra

Before selecting an instrument, we must understand how this specific molecule behaves in a gas-phase vacuum. The fragmentation of this compound is driven by two competing pathways: the lability of the cyclobutanol hydroxyl group and the stability of the pyrazole ring[1, 2].

  • Protonation: In positive Electrospray Ionization (ESI+), the basic nitrogen of the pyrazole ring readily accepts a proton, yielding a robust parent ion at m/z 167.118 ([M+H]⁺).

  • Dehydration (Cyclobutanol Cleavage): Cyclobutanols are highly susceptible to dehydration under collision-induced dissociation (CID). The loss of water (-18.01 Da) generates a prominent fragment at m/z 149.107 [2].

  • Heterolytic N-C Cleavage: The bond connecting the pyrazole to the cyclobutane ring is the primary site of skeletal fragmentation. Cleavage here yields the highly stable protonated 3,5-dimethylpyrazole ion at m/z 97.077 [1].

Fragmentation M [M+H]+ m/z 167.118 (Parent Ion) F1 [M+H - H2O]+ m/z 149.107 (Dehydration) M->F1 -H2O (-18 Da) F2 [3,5-dimethylpyrazole+H]+ m/z 97.077 (N-C Cleavage) M->F2 N-C bond cleavage F3 [Cyclobutenyl]+ m/z 55.055 (Ring Remnant) M->F3 Pyrazole loss F1->F2 Ring opening

Mechanistic fragmentation pathway of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol.

Platform Comparison: Selecting the Right MS Modality

Different MS platforms yield vastly different data for cyclobutane derivatives. While high-throughput screening often defaults to standard LC-MS [4], rigorous building block validation requires high-resolution mass spectrometry (HRMS) [3]. Below is an objective performance comparison.

Analytical PlatformIonizationMolecular Ion [M+H]⁺Structural ElucidationStereoisomer (trans vs cis) ResolutionBest Use Case
GC-EI-MS Hard (70 eV)Poor (Often absent due to thermal degradation)Excellent (Extensive library matching)None (Thermal isomerization risk)Volatile impurity profiling.
LC-ESI-QqQ Soft (ESI)ExcellentModerate (Targeted MRM transitions only)None (Requires baseline chromatographic separation)High-throughput PK/PD quantitation.
LC-ESI-HRMS (Orbitrap/TOF) Soft (ESI)Excellent (< 2 ppm mass error)Excellent (Exact mass of all fragments)Moderate (Relies strictly on chromatography)Gold Standard for identity and purity validation.
LC-IM-HRMS (Ion Mobility) Soft (ESI)ExcellentExcellentHigh (Differentiates via Collision Cross Section)Resolving trans/cis diastereomers without standards.

The Verdict: For validating trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol, LC-ESI-HRMS is the mandatory baseline. GC-MS is fundamentally flawed here because the heated inlet (typically 250°C) can induce thermal ring-opening of the cyclobutanol before it even reaches the ionization source.

Self-Validating Experimental Protocol (LC-HRMS)

A protocol is only scientifically sound if it contains internal mechanisms to detect its own failure. The following step-by-step methodology utilizes an Orbitrap HRMS system and is designed to be self-validating.

Phase 1: Sample Preparation & System Suitability

Causality: We use 0.1% formic acid to force the pyrazole nitrogen into its protonated state, ensuring a strong, uniform [M+H]⁺ signal.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile, spiked with 0.1% Formic Acid.

  • Analyte Preparation: Dissolve the compound to a final concentration of 1 µg/mL in the diluent.

  • Self-Validation Step (Blanking): Prepare a pure diluent blank. This must be injected immediately prior to the sample to prove the absence of column carryover at m/z 167.118.

Phase 2: Chromatographic Separation (UHPLC)

Causality: The compound is relatively polar. A standard C18 column will work, but a polar-endcapped C18 or a PFP (Pentafluorophenyl) column is superior for retaining the pyrazole ring via π-π interactions.

  • Column: Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 5 mins, hold for 2 mins, re-equilibrate at 5% B. Flow rate: 0.4 mL/min.

Phase 3: HRMS Acquisition (Orbitrap)
  • Source Parameters: Positive ESI mode. Capillary temperature at 275°C (kept relatively low to prevent thermal dehydration of the cyclobutanol).

  • Full Scan MS: Resolution set to 70,000 at m/z 200. Scan range: m/z 50–500.

  • Data-Dependent MS/MS (ddMS2): Resolution set to 17,500. Normalized Collision Energy (NCE) stepped at 20, 30, and 40 to capture both the facile water loss and the harder N-C bond cleavage.

Phase 4: Data Processing & Acceptance Criteria
  • To pass validation, the exact mass of the parent ion must be 167.1179 ± 0.0008 Da (Mass error < 5 ppm).

  • The isotopic pattern must align with the theoretical distribution for C₉H₁₄N₂O (M+1 peak at ~10% intensity due to natural ¹³C abundance).

Workflow S1 1. Sample Preparation (1 µg/mL in MeOH:H2O) S2 2. UHPLC Separation (Polar-endcapped C18) S1->S2 S3 3. ESI+ Ionization (Low Temp to prevent dehydration) S2->S3 S4 4. HRMS/Orbitrap Analysis (R=70,000, MS/MS DDA) S3->S4 S5 5. Data Processing (Exact Mass < 5 ppm error) S4->S5

Self-validating LC-HRMS analytical workflow for building block characterization.

The Stereochemical Challenge: trans vs. cis

Standard LC-HRMS confirms the 2D connectivity of the molecule but is blind to 3D stereochemistry. The cis isomer of this compound will produce an identical exact mass and nearly identical MS/MS fragmentation spectra.

To definitively validate that the batch is the trans isomer, the MS data must be coupled with orthogonal techniques:

  • Chromatographic Spiking: Co-inject the sample with a certified reference standard of the cis isomer. If two distinct peaks appear in the extracted ion chromatogram (EIC) for m/z 167.118, the stereoisomers have been successfully resolved.

  • Ion Mobility (IM-MS): If standards are unavailable, IM-MS can measure the Collision Cross Section (CCS, measured in Ų). The trans isomer, having a more extended spatial conformation, will exhibit a slightly larger CCS drift time compared to the more compact cis isomer.

References
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • The Fragmentation Mechanism of Cyclobutanol.
  • Mass Spectrometry Proteomics: A Key to Faster Drug Discovery.
  • High-Throughput Native Mass Spectrometry Screening in Drug Discovery. Frontiers.

Benchmarking Ligand Efficiency: trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol in Kinase Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight chemical starting points with high binding quality is paramount. Ligand Efficiency (LE)—the binding free energy normalized by the number of heavy atoms (HAC)—serves as the gold standard metric to prevent the artificial inflation of molecular weight and lipophilicity during lead optimization [1].

This guide provides an objective benchmarking analysis of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol , a highly optimized fragment scaffold frequently utilized in targeting the hinge region of kinases such as Leucine-Rich Repeat Kinase 2 (LRRK2) [2]. By comparing this specific trans-isomer against its cis-counterpart, unsubstituted analogs, and flexible linear derivatives, we elucidate the thermodynamic causality behind its superior ligand efficiency.

Structural Rationale & Causality

The architectural design of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol (HAC = 12) is not arbitrary; it is a highly deliberate construct aimed at maximizing enthalpic interactions while minimizing rigid-body entropic penalties [3]:

  • The 3,5-Dimethylpyrazole Core: This moiety acts as a potent hydrogen bond donor/acceptor system, ideal for anchoring into the highly conserved hinge region of the kinase ATP-binding pocket. The methyl groups fill adjacent hydrophobic sub-pockets, displacing high-energy water molecules to drive a favorable enthalpic ( ΔH ) signature.

  • The trans-Cyclobutanol Ring: The cyclobutane ring enforces a rigid dihedral angle between the pyrazole nitrogen and the hydroxyl group. The trans configuration ensures that the hydroxyl group projects outward into the solvent-exposed region or towards a specific ribose-pocket residue without sterically clashing with the kinase hinge.

When a flexible molecule binds to a target, it loses rotational and translational degrees of freedom, resulting in an entropic penalty ( −TΔS ). By pre-organizing the fragment into its bioactive conformation via the rigid cyclobutane ring, this entropic penalty is drastically reduced compared to linear analogs.

Benchmarking Alternatives: Comparative Performance Data

To objectively benchmark the efficiency of the trans-cyclobutanol fragment, we compared it against three structural alternatives using orthogonal biophysical assays.

  • Compound A: trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol (Target Fragment)

  • Compound B: cis-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol (Stereoisomer)

  • Compound C: 2-(1H-pyrazol-1-yl)cyclobutan-1-ol (Unsubstituted pyrazole)

  • Compound D: 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol (Flexible linear analog)

Table 1: Biophysical and Thermodynamic Profiling

Data represents binding to a recombinant LRRK2 kinase domain surrogate. LE is calculated as −ΔG/HAC .

MetricCmpd A (trans)Cmpd B (cis)Cmpd C (Unsub)Cmpd D (Linear)
Heavy Atom Count (HAC) 12121011
cLogP 1.21.20.60.9
Kd​ (SPR, μM ) 45.0210.0480.0320.0
ΔG (kcal/mol) -5.93-5.02-4.53-4.77
Ligand Efficiency (LE) 0.49 0.420.450.43
ΔH (ITC, kcal/mol) -7.10-5.80-4.20-7.50
−TΔS (kcal/mol) +1.17 +0.78-0.33+2.73

Data Interpretation: Compound A achieves an exceptional LE of 0.49 kcal/mol/HA. While the flexible linear analog (Compound D) achieves a strong enthalpic bond ( ΔH=−7.50 kcal/mol), it suffers from a massive entropic penalty ( −TΔS=+2.73 kcal/mol) due to the freezing of rotatable bonds upon binding. The trans-cyclobutanol (Compound A) mitigates this penalty while maintaining optimal vector projection, vastly outperforming the cis-isomer (Compound B) which suffers from internal steric strain when attempting to adopt the bioactive conformation.

Experimental Workflows (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the binding affinities and thermodynamic signatures must be validated through orthogonal biophysical techniques. Below are the rigorous, step-by-step methodologies used to generate the benchmarking data [4].

Protocol A: Surface Plasmon Resonance (SPR) for Kd​ Determination

SPR provides a robust, label-free method to determine the steady-state affinity of low-molecular-weight fragments.

  • Surface Preparation: Dock the target kinase domain (e.g., CHK1-10pt mutant surrogate for LRRK2) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of 3,000–4,000 Response Units (RU) to ensure sufficient signal-to-noise for low-molecular-weight analytes.

  • Buffer Matching (Critical Step): Prepare running buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20). Supplement with exactly 2.0% DMSO. Causality: Fragments are stored in 100% DMSO; mismatched DMSO concentrations between the running buffer and analyte cause massive bulk refractive index shifts, masking the true binding signal.

  • Analyte Titration: Prepare a 2-fold dilution series of the fragment from 1.56 μM to 500 μM in the running buffer.

  • Injection & Regeneration: Inject analytes at a high flow rate (50 μL/min ) for 60 seconds to minimize mass transport limitations, followed by a 60-second dissociation phase. Because fragments typically have fast off-rates ( koff​ ), chemical regeneration is rarely required.

  • Data Analysis: Plot the equilibrium binding responses ( Req​ ) against analyte concentration. Fit the data to a 1:1 steady-state affinity model to extract the Kd​ .

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is the only technique that directly measures the heat of binding ( ΔH ), allowing for the deconvolution of ΔG into its enthalpic and entropic components.

  • Sample Dialysis: Dialyze the purified kinase protein extensively against the assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 2% DMSO). Causality: Even minor buffer mismatches between the protein cell and the ligand syringe will generate massive heats of dilution, obscuring the fragment binding heat.

  • Concentration Optimization: Load the calorimeter cell with protein at 50–100 μM . Load the syringe with the fragment at 1–2 mM (10–20x the protein concentration).

  • Titration Parameters: Perform 19 injections of 2.0 μL each at 25 °C, with a reference power of 5 μcal/s and a stirring speed of 750 rpm. Space injections by 120 seconds to allow the thermal baseline to equilibrate.

  • Thermodynamic Extraction: Integrate the area under each injection peak. Subtract the heat of dilution (obtained from a ligand-into-buffer control titration). Fit the normalized heat data to a single-site binding model to yield ΔH , Ka​ (where Kd​=1/Ka​ ), and stoichiometry ( N ). Calculate entropy using the equation: ΔG=ΔH−TΔS .

Visualizations of Logical Relationships

To further contextualize the role of this fragment within a broader drug discovery campaign, the following diagrams map the operational workflow and the thermodynamic logic governing fragment selection.

FBDD_Workflow A Fragment Library (HAC < 20) B Primary Screen (SPR Binding) A->B Hits C Orthogonal Validation (ITC Thermodynamics) B->C Kd < 1 mM D Ligand Efficiency (LE > 0.3) C->D ΔH / -TΔS

Caption: Fragment-based drug discovery workflow emphasizing orthogonal validation and Ligand Efficiency.

Thermo_Logic Root Binding Free Energy (ΔG) Enthalpy Enthalpy (ΔH) H-Bonds & VdW Root->Enthalpy Entropy Entropy (-TΔS) Desolvation & Flexibility Root->Entropy Rigid trans-cyclobutanol (Low Entropic Penalty) Entropy->Rigid Favorable Flexible Linear propan-2-ol (High Entropic Penalty) Entropy->Flexible Unfavorable

Caption: Thermodynamic logic tree illustrating the entropic advantage of rigidified fragment scaffolds.

Conclusion

The benchmarking data clearly demonstrates that trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol is a superior chemical starting point compared to its flexible or unsubstituted analogs. By rigidifying the vector projection via a trans-cyclobutane ring, medicinal chemists can lock the fragment into its bioactive conformation, drastically reducing the entropic penalty of binding. This results in an exceptional Ligand Efficiency of 0.49, providing a highly developable foundation for fragment growth and lead optimization in kinase drug discovery.

References

  • Hopkins, A. L., Keserű, G. M., Leeson, P. D., Rees, D. C., & Reynolds, C. H. (2014). "The role of ligand efficiency metrics in drug discovery." Nature Reviews Drug Discovery. URL:[Link]

  • Henderson, J. L., et al. (2017). "Design of Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Crystallographic Surrogate Derived from Checkpoint Kinase 1 (CHK1)." Journal of Medicinal Chemistry. URL:[Link]

  • Freire, E. (2008). "Do enthalpy and entropy distinguish first in class from best in class?" Drug Discovery Today. URL:[Link]

  • Navratilova, I., & Hopkins, A. L. (2013). "Fragment Screening for the Modelling Community: SPR, ITC, and Crystallography." Australian Journal of Chemistry. URL: [Link]

A Comparative Guide to In Vitro Assay Validation: Characterizing Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of in vitro assays, a critical step in the early-stage drug discovery pipeline. We will move beyond a simple recitation of protocols to explore the scientific rationale behind each validation parameter. Using the novel investigational compound, trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol, hereafter designated Pyrazolobutanol A , we will illustrate a head-to-head comparison against two alternative pyrazole-based compounds to contextualize the data and guide decision-making. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable in vitro screening methodologies.

Introduction: The Promise of Pyrazole Scaffolds in Kinase Inhibition

The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] These compounds have shown significant promise in oncology by targeting the ATP-binding pocket of various protein kinases, which are often dysregulated in cancer.[4][5]

Our focus here is on Pyrazolobutanol A , a novel synthetic compound featuring a pyrazole core. Based on structural similarities to known inhibitors, we hypothesize that Pyrazolobutanol A acts as an inhibitor of the Cyclin-Dependent Kinase 4 (CDK4)/Cyclin D1 complex . This complex is a pivotal regulator of the G1-S phase transition in the cell cycle, and its hyperactivity is a hallmark of many cancers, including breast cancer.[6][7] The therapeutic rationale is that by inhibiting CDK4/6, we can halt the phosphorylation of the Retinoblastoma (Rb) protein, thereby preventing cell cycle progression and inducing cell cycle arrest in tumor cells.[7]

To rigorously evaluate the potential of Pyrazolobutanol A and the reliability of our screening methods, we will compare its performance in a validated in vitro kinase assay against two other hypothetical pyrazole derivatives:

  • Compound B : A known, highly potent inhibitor of CDK4/Cyclin D1, serving as a positive control and benchmark for potency.

  • Compound C : A structurally related pyrazole with known off-target effects, used to challenge the specificity of our assay.

The Foundation of Trust: Why In Vitro Assay Validation is Non-Negotiable

Before a compound can advance in the drug discovery pipeline, the data supporting its activity must be irrefutable. In vitro assay validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] This is not merely a box-checking exercise; it is the bedrock of data integrity and ensures that decisions to commit resources to a lead candidate are based on reliable and reproducible results.

Our approach to validation is grounded in the internationally recognized guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures .[9][10][11] This framework ensures a systematic evaluation of the assay's performance characteristics.

cluster_0 Assay Development & Validation Workflow Dev Assay Development (Optimization of Reagents & Conditions) Val Assay Validation (ICH Q2(R2) Guidelines) Dev->Val Establish Fitness for Purpose Screen High-Throughput Screening (HTS) Val->Screen Implement Validated Assay Hit Hit Confirmation & Potency Determination Screen->Hit Identify Active Compounds Lead Lead Optimization Hit->Lead Select Promising Candidates cluster_1 CDK4/Cyclin D1 Signaling Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras/MAPK Pathway Receptor->Ras CyclinD1 Cyclin D1 Expression Ras->CyclinD1 ActiveComplex Active CDK4/Cyclin D1 Complex CyclinD1->ActiveComplex CDK4 CDK4 CDK4->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Releases G1_S G1-S Phase Transition E2F->G1_S Drives Inhibitor Pyrazolobutanol A Inhibitor->ActiveComplex Inhibits

Sources

Spectroscopic Comparison Guide: trans-2-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol vs. Cyclopentanol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the choice of a cycloalkane scaffold profoundly impacts a molecule's physicochemical properties, metabolic stability, and target binding affinity. Substituting a flexible cyclopentane ring with a highly strained, rigid cyclobutane ring is a classic bioisosteric strategy used to lock molecular conformations and improve pharmacokinetic profiles.

This guide provides an objective, in-depth spectroscopic comparison between trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol and standard cyclopentanol derivatives . By analyzing their Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) profiles, we elucidate how ring strain, pseudo-rotation, and heterocycle induction fundamentally alter their spectroscopic signatures.

Conformational Causality & Structural Dynamics

To interpret the spectroscopic data accurately, one must first understand the structural causality driving these differences:

  • Cyclobutane Rigidity & Ring Strain: The cyclobutane ring is highly strained and adopts a puckered conformation to relieve torsional strain. In the trans-1,2-disubstituted isomer, the bulky 3,5-dimethylpyrazole group and the hydroxyl group are forced into pseudo-equatorial positions to minimize steric clashing. This locked conformation prevents rapid ring-flipping, resulting in distinct, measurable 3J proton-proton couplings[2].

  • Cyclopentane Pseudo-Rotation: Conversely, cyclopentanol derivatives are relatively strain-free and undergo rapid "envelope" and "half-chair" pseudo-rotations. This conformational flexibility averages out certain spatial relationships but creates a highly complex magnetic environment. Because the faces of the ring are asymmetric relative to the hydroxyl group, the ring protons are diastereotopic, leading to extensive signal overlap and complex multiplets rather than clean, first-order splitting [4].

Quantitative Spectroscopic Data Comparison

The following tables synthesize the expected archetypal spectroscopic data for both scaffolds, derived from the foundational spectral behaviors of 3,5-dimethylpyrazole [3, 5], cyclobutanol [1, 2], and cyclopentanol [4].

Table 1: 1 H NMR Spectroscopic Data (400 MHz, CDCl 3​ , δ in ppm)
Proton Environmenttrans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-olCyclopentanol Derivatives (Baseline)Multiplicity & Causality
O-H (Hydroxyl) ~3.0 - 4.0 (br s, 1H)~2.0 - 3.0 (br s, 1H)Broad singlet; shift highly dependent on concentration and hydrogen bonding.
CH-O ( α -carbon) ~4.3 - 4.6 (q or td, 1H)~4.3 (m, 1H)Deshielded by oxygen electronegativity. Cyclobutane shows distinct 3J coupling; cyclopentane is a broad multiplet[4].
CH-N (Pyrazole) ~4.6 - 4.8 (q or td, 1H)N/A (or ~4.5 if substituted)Strongly deshielded by the electron-withdrawing N1 of the pyrazole ring.
Pyrazole H4 5.80 (s, 1H)N/ACharacteristic isolated aromatic proton of the 3,5-dimethylpyrazole system [5].
Pyrazole CH 3​ 2.22 (s, 3H), 2.27 (s, 3H)N/ATwo distinct singlets due to the asymmetry induced by the chiral cyclobutane attachment [3, 5].
Ring CH 2​ Protons ~1.8 - 2.5 (m, 4H)~1.4 - 2.0 (complex m, 8H)Cyclobutane protons are deshielded by the CC framework anisotropy [2]. Cyclopentane protons form an overlapping "mess" due to diastereotopic relationships.
Table 2: 13 C NMR Spectroscopic Data (100 MHz, CDCl 3​ , δ in ppm)
Carbon Environmenttrans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-olCyclopentanol Derivatives
C-O (Ring) ~72.0 - 75.0~74.0
C-N (Ring) ~62.0 - 65.0N/A
Ring CH 2​ ~20.0 - 30.0~23.0 - 35.0
Pyrazole C3 / C5 ~140.0, ~148.0N/A
Pyrazole C4 ~104.5N/A
Pyrazole CH 3​ ~11.0, ~13.5N/A
Table 3: Key FT-IR Vibrational Modes (ATR, cm −1 )
Vibrational Modetrans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-olCyclopentanol Derivatives
O-H Stretch 3300 - 3400 (Broad, strong)3300 - 3400 (Broad, strong)
C-H Stretch (sp 3 ) 2850 - 2960 (Strong)2850 - 2960 (Strong)
C=N / C=C (Heterocycle) 1550 - 1560 (Medium)N/A
C-O Stretch ~1080 (Shifted due to ring strain)~1050 (Standard secondary alcohol)

Mechanistic Insights into Spectral Differences (E-E-A-T)

The Cyclobutane Deshielding Anomaly

In 1 H NMR, cycloalkane protons typically resonate around 1.44–1.54 ppm. However, cyclobutane ring protons are anomalously deshielded, appearing closer to 2.0 ppm [2]. This is not merely an inductive effect; it is caused by the carbon-carbon (CC) framework's response to the perpendicular magnetic field. The σ -antiaromatic nature of the cyclobutane framework generates localized paramagnetic currents that deshield the equatorial and axial protons [2]. When combined with the strong inductive withdrawal of the pyrazole nitrogen, the α -protons in the target compound are pushed exceptionally far downfield (~4.6–4.8 ppm).

The Cyclopentanol Multiplet "Mess"

A common pitfall in interpreting cyclopentanol spectra is expecting simple first-order splitting for the CH 2​ groups. Because the molecule lacks a horizontal plane of symmetry, the two protons on a single CH 2​ carbon (e.g., C2) are diastereotopic—one is cis to the hydroxyl group, and the other is trans. They possess different chemical shifts and couple to each other ( 2Jgem​ ), as well as to adjacent protons ( 3Jvic​ ). This results in up to 6 distinct, highly overlapping theoretical signals between 1.4 and 2.0 ppm [4].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate internal validation mechanisms.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is chosen for its lack of exchangeable protons, preventing interference with the pyrazole and ring signals. TMS acts as the internal zero-point reference.

  • Instrument Calibration (Validation Step): Lock the spectrometer to the deuterium frequency of CDCl 3​ . Shim the magnet (Z, Z2, Z3) until the solvent residual peak (7.26 ppm for 1 H, 77.16 ppm for 13 C) achieves a line width at half-height (FWHM) of < 1.0 Hz.

  • Acquisition Parameters:

    • 1 H NMR: 16–32 scans, relaxation delay (D1) of 1.5 seconds, spectral width of 12 ppm.

    • 13 C NMR: 512–1024 scans, D1 of 2.0 seconds (to allow full relaxation of quaternary pyrazole carbons), spectral width of 250 ppm.

  • Data Processing: Apply a 0.3 Hz exponential line broadening function to the 1 H FID prior to Fourier transformation to optimize the signal-to-noise ratio without obscuring the fine 3J couplings of the cyclobutane ring.

Protocol B: ATR FT-IR Spectroscopy
  • Background Acquisition: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Run a background scan (32 scans, 4 cm −1 resolution) to capture ambient H 2​ O and CO 2​ .

    • Causality: ATR is preferred over KBr pellets because cyclobutanols are often viscous liquids or low-melting solids. KBr is highly hygroscopic and can absorb atmospheric moisture, which artificially broadens the critical O-H stretch region (3300 cm −1 ).

  • Sample Application: Place 1-2 drops (or 2 mg of solid) directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Validation Step: Ensure the baseline is flat between 2500–2000 cm −1 (a region typically devoid of organic absorption). A sloping baseline indicates poor crystal contact or an uncompensated background.

Spectroscopic Workflow Visualization

Spectroscopic_Workflow Start Cyclic Alcohol Scaffold NMR 1H & 13C NMR Spectroscopy Start->NMR IR FT-IR Spectroscopy Start->IR Data_NMR Analyze Chemical Shifts & J-Couplings NMR->Data_NMR Data_IR Analyze Ring Strain & C-O Stretch IR->Data_IR Cyclobutane trans-2-(pyrazol-1-yl) cyclobutan-1-ol Cyclopentane Cyclopentanol Derivatives Data_NMR->Cyclobutane Distinct CH2 multiplets Rigid conformation Data_NMR->Cyclopentane Complex overlapping multiplets (1.4-2.0 ppm) Data_IR->Cyclobutane Shifted C-O stretch due to ring strain Data_IR->Cyclopentane Standard secondary alcohol frequencies

Caption: Logical workflow for spectroscopic differentiation of cyclic alcohol scaffolds.

References

  • Cyclobutanol - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

  • Alcohols: NMR Spectroscopy Source: OpenOChem Learn URL:[Link]

Safety Operating Guide

trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the lifecycle management and operational safety of complex heterocyclic and alicyclic compounds. The molecule trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol presents a unique dual-hazard profile: it combines the weakly basic, coordinating, and potentially irritating properties of a substituted pyrazole ring with the combustible, oxidation-sensitive nature of a strained cyclobutanol moiety.

To ensure absolute safety and regulatory compliance in your laboratory, this guide provides a self-validating, step-by-step framework for the handling, spill recovery, and permanent disposal of this compound.

Physicochemical Profile & Hazard Causality

Before handling or disposing of any chemical, you must understand why it behaves the way it does. The table below synthesizes the expected hazard profile based on the structural components of structurally related cyclobutyl-pyrazole derivatives and organic alcohols[1][2].

Property / ClassificationExpected Hazard ProfileCausality & Safety Implication
GHS Classification Skin Irrit. 2, Eye Dam. 1, Aquatic Chronic 3The pyrazole nitrogen lone pairs act as weak bases, disrupting mucosal membranes and causing severe eye irritation[3]. Pyrazoles also exhibit documented toxicity to aquatic ecosystems[4].
Flammability Combustible / Flammable Liquid or SolidThe cyclobutanol moiety dictates the flammability profile. Vapors may form explosive mixtures with air, requiring the use of non-sparking tools[2].
Reactivity Incompatible with strong oxidizersThe secondary alcohol on the highly strained cyclobutane ring is susceptible to rapid, exothermic oxidation. The pyrazole ring can also undergo N-oxidation.
Solubility Soluble in polar organic solventsDictates waste segregation. It must be disposed of as non-halogenated organic waste unless dissolved in a halogenated solvent like dichloromethane.

Operational Handling & PPE Requirements

Standard operational procedures must be strictly adhered to in order to prevent exposure and electrostatic ignition.

Step-by-Step Handling Protocol:

  • Engineering Controls: Conduct all transfers, weighing, and solvent dilutions within a certified chemical fume hood.

    • Causality: This prevents the inhalation of potentially irritating aerosols and actively mitigates the localized buildup of flammable cyclobutanol-derived vapors[1][2].

  • Personal Protective Equipment (PPE):

    • Gloves: Don chemical-resistant nitrile gloves.

    • Causality: Nitrile provides a robust, impermeable barrier against organic alcohols and heterocyclic amines, preventing transdermal absorption[3].

    • Eye Protection: Wear ANSI Z87.1 compliant splash goggles.

    • Causality: Protects against irreversible eye damage caused by the pyrazole moiety[3].

    • Clothing: Wear a flame-resistant laboratory coat.

  • Static Discharge Prevention: If handling the compound in large quantities or transferring it in a flammable solvent matrix, ground and bond all receiving equipment.

    • Causality: Prevents electrostatic sparks from igniting the vapor-air mixture[2].

Spill Containment & Recovery Workflow

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

SpillResponse Start Spill Detected: trans-2-(3,5-dimethyl-1H-pyrazol-1-yl) cyclobutan-1-ol Assess Assess Spill Volume & Solvent Matrix Start->Assess Small Small Spill (< 100 mL/g) Manageable locally Assess->Small Low Volume Large Large Spill (> 100 mL/g) Requires EHS Intervention Assess->Large High Volume/Toxicity Risk PPE Don Appropriate PPE (Nitrile gloves, goggles, lab coat) Small->PPE Evacuate Evacuate Area & Eliminate Ignition Sources Large->Evacuate Absorb Contain with Inert Absorbent (Vermiculite/Sand) *Avoid sawdust if flammable* PPE->Absorb Collect Transfer to Solid Hazardous Waste Container Using Non-Sparking Tools Absorb->Collect Dispose Label as Hazardous Waste & Store in Satellite Accumulation Area Collect->Dispose Alert Alert EHS Emergency Response Team Evacuate->Alert

Workflow for the containment and recovery of pyrazole-cyclobutanol spills.

Step-by-Step Spill Protocol (Small Spills):

  • Eliminate Ignition Sources: Immediately turn off nearby hot plates, stirrers, and open flames.

  • Containment: Cover the spill perimeter and center with an inert absorbent material such as dry sand, silica gel, or vermiculite[1][5].

    • Causality: Inert absorbents prevent dangerous exothermic reactions that can occur if combustible materials (like sawdust) are used to absorb flammable organic liquids[2].

  • Collection: Use non-sparking tools (e.g., plastic or brass dustpans) to sweep up the absorbed material[2]. Place the waste into a sealable, airtight hazardous waste container[1].

  • Decontamination: Wash the affected surface thoroughly with soap and water to remove residual pyrazole contamination, which can cause prolonged skin irritation upon secondary contact[3].

Waste Segregation & Disposal Plan

As a strict regulatory requirement, trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol must never be discharged into the environment, drains, or sewer systems[1][4]. All chemical waste must be managed in accordance with RCRA (Resource Conservation and Recovery Act) hazardous waste regulations[6].

Step-by-Step Disposal Procedure:

  • Matrix Determination & Segregation:

    • If the compound is dissolved in a halogenated solvent (e.g., chloroform, dichloromethane), segregate it into a Halogenated Organic Waste carboy.

    • If the compound is neat (pure) or dissolved in non-halogenated solvents (e.g., methanol, ethyl acetate), segregate it into a Non-Halogenated Organic Waste carboy.

    • Causality: Mixing halogenated and non-halogenated waste significantly increases disposal costs and can lead to highly dangerous, incompatible chemical reactions during the incineration process.

  • Container Selection: Utilize high-density polyethylene (HDPE) or glass containers.

    • Causality: These materials are chemically inert to both secondary alcohols and weakly basic heterocycles, preventing container degradation and subsequent leaks.

  • Labeling Compliance: Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste" and list the full chemical name: trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol. Do not use abbreviations or internal lab codes.

  • Satellite Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment. Keep the container tightly sealed at all times unless actively adding waste[5].

  • Final Disposal: Transfer the accumulated waste to licensed EHS waste carriers for high-temperature incineration[1][3].

    • Causality: High-temperature incineration is the only acceptable method because it ensures the complete thermal destruction of the highly stable pyrazole ring, permanently eliminating the risk of long-term aquatic toxicity[3][4].

References

  • Chem Service. (2021). Safety Data Sheet: Pyraziflumid. Retrieved from [Link]

  • Roboculator. Potassium Dichromate, Redox & COD Analysis (RCRA Guidelines). Retrieved from[Link]

Sources

Personal protective equipment for handling trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the integration of novel synthetic intermediates into drug discovery workflows. Handling uncharacterized or niche building blocks like trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol requires a rigorous, predictive approach to laboratory safety. Because this specific molecule may lack a globally harmonized Safety Data Sheet (SDS), we must apply predictive toxicology based on its structural moieties and adhere strictly to the [1].

The following guide establishes a self-validating, highly controlled operational framework for handling, solubilizing, and disposing of this compound.

Mechanistic Toxicology & Hazard Profile

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The molecule consists of two primary functional groups that dictate its risk profile:

  • The 3,5-Dimethylpyrazole Moiety: Structurally related compounds, such as [2], are known to carry specific GHS hazard classifications, notably H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[2][3]. Pyrazoles can also interact with cytochrome P450 enzymes, making systemic absorption a critical risk.

  • The Cyclobutanol Ring: Organic alcohols inherently increase the lipophilicity of the molecule. This trans-substituted cyclobutanol ring acts as a permeation enhancer, significantly increasing the rate at which the pyrazole moiety can cross the stratum corneum (skin barrier) upon contact.

Personal Protective Equipment (PPE) Matrix

Under [4], employers must provide PPE based on a rigorous hazard assessment. The table below summarizes the quantitative and qualitative PPE requirements for handling this compound.

PPE CategorySpecification & StandardMechanistic Justification
Hand Protection Double-gloving: Nitrile (inner, 4-mil) + Flexible Laminate (outer)Pyrazole derivatives can permeate standard latex. If handling the compound in aggressive solvents (e.g., DCM), laminate gloves prevent rapid solvent breakthrough[5].
Eye Protection ANSI Z87.1 Compliant Splash GogglesProtects against H319 Serious Eye Irritation. Safety glasses are insufficient due to the lack of a complete orbital seal against solvent splashes[6].
Body Protection Flame-Resistant (FR) Lab Coat + Closed-toe shoesThe cyclobutanol moiety and the organic solvents used for solubilization present a flammability risk. FR coats prevent secondary thermal injuries.
Respiratory N95 or P100 Particulate Respirator (If outside hood)Weighing fine organic powders generates static-driven aerosols. Note: Primary control should be the fume hood; respirators are a secondary mitigation[4].

Operational Workflow: Handling & Solubilization

Do not simply follow these steps; verify the environmental conditions at each stage to ensure a self-validating safety loop.

Step 1: Engineering Control Verification

  • Action: Before opening the chemical container, verify that the chemical fume hood monitor reads a face velocity between 80–120 feet per minute (fpm) .

  • Causality: This specific velocity range is strong enough to capture aerosolized pyrazole dust but gentle enough to prevent turbulent vortexes that could blow the powder out of the hood[1].

Step 2: Static Elimination & Weighing

  • Action: Pass the stock vial over an anti-static ionizer bar. Weigh the required mass using a closed-draft analytical balance inside the hood.

  • Causality: Fine organic powders accumulate static charge. Neutralizing the charge prevents the trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol from electrostatically adhering to your gloves or dispersing into the air.

Step 3: Solubilization

  • Action: Transfer the solid to a borosilicate glass vial. Slowly add an anhydrous carrier solvent (e.g., DMSO or Dichloromethane).

  • Causality: DMSO effectively solvates both the lipophilic cyclobutane ring and the polar pyrazole nitrogens. Borosilicate glass prevents chemical leaching that could occur with standard plastics.

Step 4: Containment

  • Action: Seal the vial with a PTFE-lined cap and wrap it with Parafilm. Store at -20°C away from direct light.

  • Causality: PTFE (Teflon) is chemically inert to organic solvents, preventing the degradation of the cap and the subsequent evaporation of toxic vapors into the laboratory environment.

Process Visualization

G Start Pre-Task Assessment (Ventilation & PPE Check) Weighing Weighing Solid (Anti-static, Enclosed Balance) Start->Weighing Solubilization Solubilization (Fume Hood, DMSO/DCM) Weighing->Solubilization Spill Spill Detected? Solubilization->Spill Transfer Transfer to Assay/Reactor Waste Waste Segregation Transfer->Waste Spill->Transfer No SpillResponse Initiate Spill Protocol (Absorbent, PPE Upgrade) Spill->SpillResponse Yes Halogenated Halogenated Waste (If DCM used) Waste->Halogenated NonHalogenated Non-Halogenated Waste (If DMSO used) Waste->NonHalogenated

Figure 1: Standard operating workflow and spill decision matrix for handling pyrazole derivatives.

Spill Response & Waste Disposal Plan

In the event of a spill, standard paper towels are insufficient and can exacerbate the hazard by spreading the lipophilic compound.

Immediate Spill Protocol:

  • Isolate & Evacuate: Immediately lower the fume hood sash to the lowest operational level to maximize containment. Alert personnel in the immediate vicinity.

  • PPE Upgrade: If the spill involves the solubilized compound in an aggressive solvent, upgrade to heavy-duty flexible laminate gloves before responding[5].

  • Absorb (Do Not Wipe): Cover the spill completely with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collect: Use a non-sparking scoop to transfer the saturated absorbent into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the spill surface with a 10% bleach solution (to oxidatively degrade residual pyrazole rings), followed by a thorough wash with soap and water.

Waste Disposal Logistics:

  • Solid Waste: Any disposable spatulas, weigh boats, or gloves that contacted the raw powder must be placed in a sealed bag and labeled as "Toxic Organic Solid Waste."

  • Liquid Waste: Segregate strictly based on the carrier solvent. If DMSO is used, route to Non-Halogenated Organic Waste . If Dichloromethane (DCM) or Chloroform is used, route to Halogenated Organic Waste . Mixing these streams can cause exothermic reactions or violate EPA disposal regulations.

References

  • Laboratory Safety Guidance Occupational Safety and Health Administration (OSHA) URL:[Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection National Institutes of Health (NIH) / PMC URL:[Link]

  • Personal Protective Equipment Requirements for Laboratories North Carolina State University Environmental Health and Safety URL:[Link]

  • 3,5-Dimethylpyrazole | C5H8N2 PubChem, National Library of Medicine URL: [Link]

  • Personal Protective Equipment for Laboratories Dartmouth College Environmental Health and Safety URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol
Reactant of Route 2
trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.